molecular formula C17H34N4O8 B609450 N-(Azido-PEG3)-NH-PEG3-acid CAS No. 2183440-72-2

N-(Azido-PEG3)-NH-PEG3-acid

Cat. No.: B609450
CAS No.: 2183440-72-2
M. Wt: 422.48
InChI Key: CDPBBXHRNSHWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azido-PEG3)-NH-PEG3-acid HCl salt is a branched PEG derivative with a terminal azide group and terminal caboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls. The azide group enables PEGylation via Click Chemistry. The terminal carboxylic acid can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O8/c18-21-20-4-8-27-12-16-29-15-11-26-7-3-19-2-6-25-10-14-28-13-9-24-5-1-17(22)23/h19H,1-16H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPBBXHRNSHWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on N-(Azido-PEG3)-NH-PEG3-acid: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the chemical properties and potential applications of N-(Azido-PEG3)-NH-PEG3-acid based on publicly available data from chemical suppliers and general principles of bioconjugation chemistry. As of the latest search, no peer-reviewed scientific literature has been identified that details the specific use, experimental protocols, or quantitative data for this particular molecule. Therefore, the experimental protocols and workflows described herein are representative examples and should be optimized for specific applications.

Core Concepts: Chemical Identity and Structure

This compound is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker designed for applications in bioconjugation and drug development. Its structure features two distinct reactive moieties at the termini of a flexible PEG spacer: a primary azide (B81097) group (-N₃) and a terminal carboxylic acid group (-COOH). This dual functionality allows for the sequential and orthogonal conjugation of two different molecules.

The PEG component, consisting of six ethylene (B1197577) glycol units, imparts hydrophilicity to the linker and the resulting conjugate, which can improve solubility, reduce aggregation, and minimize non-specific binding.

Chemical Structure

The two-dimensional chemical structure of this compound can be represented by the following diagram, generated from its SMILES notation.

G N1 N N2 N N1->N2 C1 C N1->C1 N3 N N2->N3 C2 C C1->C2 O1 O C2->O1 C3 C O1->C3 C4 C C3->C4 O2 O C4->O2 C5 C O2->C5 C6 C C5->C6 N4 NH C6->N4 C7 C N4->C7 C8 C C7->C8 O3 O C8->O3 C9 C O3->C9 C10 C C9->C10 O4 O C10->O4 C11 C O4->C11 C12 C C11->C12 O5 O C12->O5 C13 C O5->C13 O6 O C13->O6 C13->O6

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, based on information from various chemical suppliers.[1][2][3][4]

PropertyValueSource
Molecular Formula C₁₇H₃₄N₄O₈[1][2][3]
Molecular Weight ~422.48 g/mol [1][2][4]
CAS Number 2183440-72-2[1][2][3][4]
Appearance White to off-white solidGeneric
Solubility Soluble in water, DMSO, DMF[3]
Purity ≥95%[1]
Storage -20°C, protected from light and moisture[3]
SMILES OC(CCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-])=O[2]

Principles of Reactivity and Applications

The utility of this compound stems from the orthogonal reactivity of its terminal functional groups.

  • Carboxylic Acid (-COOH): This group can be activated to react with primary amines (-NH₂) to form stable amide bonds. This is a common strategy for conjugating linkers to proteins (e.g., via lysine (B10760008) residues) or other amine-containing molecules.

  • Azide (-N₃): This group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the attachment of molecules containing a corresponding alkyne group.

This dual functionality makes the linker particularly suitable for the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Conceptual Workflow for ADC Synthesis

In the context of ADC development, this compound can be used to attach a cytotoxic payload to an antibody. A generalized workflow is depicted below.

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) Antibody Antibody -NH₂ EDC_NHS {EDC/NHS | Amide Bond Formation} Antibody->EDC_NHS Linker This compound N₃-...-COOH Linker->EDC_NHS Azide_Ab Azide-Modified Antibody N₃-...-CO-NH-Antibody EDC_NHS->Azide_Ab CuAAC {Cu(I) Catalyst | Triazole Ring Formation} Azide_Ab->CuAAC Alkyne_Payload Alkyne-Modified Payload Alkyne-Drug Alkyne_Payload->CuAAC ADC Antibody-Drug Conjugate CuAAC->ADC

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conceptual Workflow for PROTAC Synthesis

For PROTACs, this linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

PROTAC_Workflow cluster_step1 Step 1: Ligand 1 Conjugation cluster_step2 Step 2: Ligand 2 Conjugation (Click Chemistry) Ligand1_NH2 Ligand 1 (e.g., E3 Ligase Ligand) -NH₂ EDC_NHS {EDC/NHS | Amide Bond Formation} Ligand1_NH2->EDC_NHS Linker This compound N₃-...-COOH Linker->EDC_NHS Azide_Linker_Ligand1 Azide-Linker-Ligand 1 EDC_NHS->Azide_Linker_Ligand1 CuAAC {Cu(I) Catalyst | Triazole Ring Formation} Azide_Linker_Ligand1->CuAAC Ligand2_Alkyne Ligand 2 (e.g., Target Protein Ligand) -Alkyne Ligand2_Alkyne->CuAAC PROTAC PROTAC Molecule CuAAC->PROTAC

References

N-(Azido-PEG3)-NH-PEG3-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and a visual representation of a typical experimental workflow.

Core Properties of this compound

This compound is a hydrophilic, non-cleavable linker featuring two distinct reactive functionalities: a terminal azide (B81097) group and a terminal carboxylic acid group. This heterobifunctional nature allows for the sequential and specific conjugation of two different molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and reduces potential steric hindrance during conjugation.

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₇H₃₄N₄O₈[1][2][3]
Molecular Weight 422.48 g/mol [2]
Alternative Molecular Weight 422.5 g/mol [1][3]
Purity >95%[1][2]
Appearance (Typically a solid)
Solubility Water, DMSO, DMF[3]

Key Applications in Bioconjugation

The dual functionalities of this compound make it a versatile tool in drug development and research, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs). The azide group allows for highly specific "click chemistry" reactions, while the carboxylic acid is readily available for forming stable amide bonds with amine-containing molecules.

Experimental Protocols

This section details the methodologies for the two primary conjugation reactions involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of the linker and its subsequent reaction with a primary amine-containing molecule (e.g., an antibody).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for dissolution)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Dissolution: Dissolve the this compound in Activation Buffer. If necessary, a small amount of DMF or DMSO can be used to aid dissolution before dilution in the buffer.

  • Activation: Add a 2 to 5-fold molar excess of both EDC and NHS to the linker solution. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This step forms a more stable NHS-ester intermediate.[1]

  • pH Adjustment: Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.[1]

  • Conjugation: Immediately add the amine-containing molecule to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically recommended.[1] Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to consume any unreacted NHS esters.

  • Purification: Purify the resulting conjugate using SEC or dialysis to remove excess linker and reaction byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the azide-functionalized molecule (from Protocol 1) and an alkyne-containing molecule (e.g., a cytotoxic drug).

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction Buffer (e.g., PBS, pH 7.0-7.4)

  • Anhydrous DMSO

  • Purification system (e.g., SEC)

Procedure:

  • Dissolution: Dissolve the alkyne-containing molecule in DMSO to create a stock solution.

  • Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule in the Reaction Buffer. Add the alkyne-containing molecule solution, typically at a 5-10 molar excess.

  • Catalyst Preparation: In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio in water to form the copper complex.[2]

  • Reaction Initiation: Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 100-200 µM. Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.[2]

  • Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.[2]

  • Quenching: The reaction can be quenched by the addition of 5 mM EDTA.[2]

  • Purification: Purify the final conjugate using SEC to remove unreacted molecules and the catalyst.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for creating an Antibody-Drug Conjugate (ADC) using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry (CuAAC) Antibody Antibody (with primary amines) ActivatedLinker NHS-activated Linker Linker This compound Linker->ActivatedLinker EDC/NHS AzidoAb Azide-functionalized Antibody ActivatedLinker->AzidoAb Amide Bond Formation Purification1 Purification (e.g., SEC) AzidoAb->Purification1 Drug Alkyne-functionalized Drug Payload ADC Antibody-Drug Conjugate (ADC) Drug->ADC Cu(I), Ascorbate THPTA Purification2 Purification (e.g., SEC) ADC->Purification2

Caption: Workflow for ADC synthesis using this compound.

References

physical and chemical properties of N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, characterization protocols, and applications of the heterobifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid. This molecule is a valuable tool in bioconjugation, drug delivery, and the development of complex therapeutic constructs like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a non-cleavable, hydrophilic linker featuring three distinct functional groups: a terminal azide (B81097) (-N₃), a central secondary amine (-NH-), and a terminal carboxylic acid (-COOH).[1][2] The two polyethylene (B3416737) glycol (PEG) chains of three units each enhance its solubility in aqueous solutions.[2]

G N3 N₃- PEG3_1_start CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂- N3->PEG3_1_start NH NH PEG3_1_start->NH PEG3_2_start -CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂- NH->PEG3_2_start COOH COOH PEG3_2_start->COOH

Caption: Chemical Structure of this compound.

The following table summarizes the key physical and chemical properties of this compound, often supplied as an HCl salt.[1][2]

PropertyValueReference(s)
Molecular Formula C₁₇H₃₄N₄O₈[1][2][3]
Molecular Weight 422.5 g/mol (as free base)[1][2][3]
CAS Number 2183440-72-2[2][3]
Purity Typically >95% or >98%[1][2][3]
Solubility Water, DMSO, DMF[2]
Appearance White to off-white solid
Storage Conditions -20°C, protected from moisture[1][2]

Reactivity and Applications

The unique trifunctional nature of this linker allows for a variety of sequential or orthogonal conjugation strategies.

  • Azide Group (-N₃): The terminal azide group is primarily used in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[2][4][5] This reaction is highly efficient and bioorthogonal, forming a stable triazole linkage.[6]

  • Carboxylic Acid Group (-COOH): The terminal carboxylic acid can be activated to form a stable amide bond with primary or secondary amines.[2][7] Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]

  • Secondary Amine Group (-NH-): The central amine is also a nucleophile and can react with activated esters (e.g., NHS esters), isocyanates, or other electrophiles.[2] This provides an additional point for conjugation or for the attachment of other functionalities.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Click Chemistry Linker This compound EDC_NHS EDC / NHS Linker->EDC_NHS ActivatedLinker Activated NHS Ester Linker EDC_NHS->ActivatedLinker Biomolecule1 Biomolecule 1 (e.g., Protein with -NH₂) ActivatedLinker->Biomolecule1 Amide Coupling Conjugate1 Azide-PEG-Conjugate 1 Biomolecule1->Conjugate1 Biomolecule2 Biomolecule 2 (e.g., Drug with Alkyne) Conjugate1->Biomolecule2 Click Reaction (e.g., CuAAC or SPAAC) FinalConjugate Final Bifunctional Conjugate Biomolecule2->FinalConjugate

Caption: A typical two-step sequential conjugation workflow.

Experimental Protocols

The following are detailed methodologies for the characterization of this compound and similar PEGylated linkers.

¹H NMR is used to confirm the chemical structure and purity of the linker. The characteristic peaks of the PEG backbone and the protons adjacent to the functional groups are key identifiers.

  • Objective: To verify the structure and assess the purity of the linker.

  • Materials:

    • This compound sample (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

    • NMR tubes

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

    • Vortex the tube until the sample is fully dissolved.

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Process the spectrum (phasing, baseline correction, and integration).

  • Expected Resonances:

    • PEG Backbone: A prominent, complex multiplet signal typically appears around 3.5-3.7 ppm, corresponding to the -OCH₂CH₂- protons of the PEG chains.[8]

    • Protons α to Azide: A triplet around 3.4 ppm.

    • Protons α to Carboxylic Acid: A triplet around 2.5 ppm.

    • Carboxylic Acid Proton: A broad singlet, often downfield (>10 ppm), which may be concentration-dependent or exchange with residual water.[9] In DMSO-d₆, this peak is more reliably observed.[10][11]

FTIR is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

  • Objective: To confirm the presence of azide, carboxylic acid, and amine functional groups.

  • Materials:

    • This compound sample

    • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press.

  • Procedure (using ATR):

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • Azide (-N₃): A sharp, strong, and highly characteristic absorption band between 2100 and 2160 cm⁻¹.[12][13]

    • Carboxylic Acid (C=O): A strong absorption band between 1710 and 1760 cm⁻¹.[9] For hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹.[9]

    • Carboxylic Acid (O-H): A very broad absorption band from 2500 to 3300 cm⁻¹.[9]

    • C-O Stretch (PEG): A strong, broad band around 1100 cm⁻¹.

    • N-H Stretch (Amine): A moderate absorption band around 3300-3500 cm⁻¹, which may be obscured by the broad O-H stretch.

HPLC is employed to determine the purity of the compound. A reverse-phase method is typically suitable for this type of molecule.

  • Objective: To quantify the purity of the linker.

  • Materials:

    • This compound sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Trifluoroacetic acid (TFA)

    • HPLC system with a UV detector

    • Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Prepare mobile phases:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

    • Prepare a sample solution of the linker at approximately 1 mg/mL in Mobile Phase A.

    • Set up the HPLC system with a flow rate of 1.0 mL/min and a column temperature of 25°C.

    • Set the UV detector to monitor at 214 nm and 280 nm.

    • Inject 10-20 µL of the sample solution.

    • Run a gradient elution, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

    • Analyze the resulting chromatogram. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

G start Sample Received nmr ¹H NMR Analysis (Verify Structure) start->nmr ftir FTIR Analysis (Confirm Functional Groups) start->ftir hplc RP-HPLC Analysis (Determine Purity) start->hplc pass Sample Passes QC nmr->pass Structure OK fail Sample Fails QC nmr->fail Incorrect Structure ftir->pass Groups Present ftir->fail Missing Groups hplc->pass Purity >95% hplc->fail Purity <95%

Caption: Quality control workflow for linker characterization.

References

An In-depth Guide to the Role of the PEG3 Spacer in N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecule N-(Azido-PEG3)-NH-PEG3-acid is a sophisticated, heterobifunctional linker engineered for precision in bioconjugation. Its architecture is defined by two key functional ends—an azide (B81097) (N₃) group and a carboxylic acid (-COOH) group—separated by a hydrophilic spacer. This spacer is composed of two discrete polyethylene (B3416737) glycol (PEG) units of three ethylene (B1197577) glycol repeats each, joined by a secondary amine. The deliberate choice of this PEG3 spacer is critical to the linker's function, influencing everything from solubility and reaction kinetics to the biological performance of the final conjugate. This technical guide explores the multifaceted role of the PEG3 spacer in this versatile molecule.

Core Function of the PEG Spacer: A Molecular Bridge

Polyethylene glycol (PEG) linkers are widely used in bioconjugation and drug delivery for their unique properties, including water solubility, biocompatibility, flexibility, and low immunogenicity.[1][2][3][4][5][6] The process of covalently attaching PEG chains, known as PEGylation, is a well-established strategy for enhancing the physicochemical and pharmacokinetic properties of biomolecules.[7][8][9]

In this compound, the PEG3 units act as a flexible, hydrophilic spacer arm.[7] This spacer serves several fundamental purposes:

  • Enhanced Solubility : Many bioactive molecules, particularly cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic.[8][10][11] The hydrophilic nature of the PEG spacer significantly improves the aqueous solubility of the linker and the resulting conjugate, preventing aggregation and facilitating formulation in physiological buffers.[1][2][8][10][11][12][13] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a protective hydration shell.[4][8]

  • Reduced Steric Hindrance : When conjugating large molecules like antibodies to other molecules (e.g., drugs, imaging agents), steric hindrance can impede the reaction or diminish the biological activity of the components.[14][15] The PEG spacer provides optimal physical separation between the conjugated entities, ensuring that each molecule can maintain its native conformation and function without interference.[2][14][15]

  • Improved Pharmacokinetics : While the short PEG3 units in this specific linker have a modest impact compared to large PEG chains, the principle of PEGylation holds that the increased hydrodynamic size of a molecule can reduce renal clearance, thereby extending its circulation half-life.[7][9]

  • Minimal Immunogenicity : PEG is considered non-toxic and is known to reduce the immunogenicity of the molecules it is attached to by sterically shielding them from the host's immune system.[1][2][3][7]

The molecule this compound is a non-cleavable linker, meaning it forms a stable connection between conjugated molecules.[16][17]

The Dual Functional Ends: Enabling Orthogonal Conjugation

This linker is heterobifunctional, possessing two different reactive groups that allow for sequential, controlled conjugation reactions.[2][12]

  • Azide (N₃) Group : The terminal azide group is a key component for "click chemistry," a class of highly efficient and specific bioorthogonal reactions.[18][19][20] It readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, or in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with terminal alkynes.[][22][23][24][25][26][27] SPAAC is particularly valuable as it is metal-free, making it ideal for use in sensitive biological systems.[][22][25]

  • Carboxylic Acid (-COOH) Group : The terminal carboxylic acid can be activated to react with primary amine groups (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[18][28][29][30] This reaction is typically mediated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance efficiency and create a more stable amine-reactive intermediate.[28][31][32][33][34][35]

Quantitative Data Presentation

The physicochemical properties of the this compound linker are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₃₄N₄O₈[16][28]
Molecular Weight 422.5 g/mol [16][28]
Purity ≥95-98%[16][28]
Solubility Water, DMSO, DMF[28]
Storage Condition -20°C[28]

Experimental Workflows & Signaling Pathways

The utility of this compound lies in its ability to link two different molecules in a controlled, stepwise manner. A common application is in the construction of Antibody-Drug Conjugates (ADCs).

This diagram illustrates the logical workflow for using the linker to conjugate a protein (Molecule A) to a payload modified with a strained alkyne (Molecule B).

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Strain-Promoted Click Chemistry (SPAAC) Linker This compound ActivatedLinker Activated Linker (NHS-ester) Linker->ActivatedLinker Activation Protein Protein (Molecule A) with -NH2 group Conjugate1 Azide-PEG-Protein (Intermediate) Protein->Conjugate1 Reaction ActivatedLinker->Conjugate1 FinalConjugate Protein-Linker-Payload (Final Conjugate) Conjugate1->FinalConjugate Bioorthogonal Ligation EDC EDC / NHS EDC->ActivatedLinker Payload Payload (Molecule B) with DBCO group Payload->FinalConjugate G Carboxyl Linker-COOH (Carboxylic Acid) OAI O-Acylisourea Intermediate (Unstable) Carboxyl->OAI + EDC EDC EDC EDC->OAI NHSEster Linker-NHS Ester (Amine-Reactive) OAI->NHSEster + NHS NHS NHS / Sulfo-NHS NHS->NHSEster AmideBond Stable Amide Bond (Final Product) NHSEster->AmideBond + Amine PrimaryAmine Molecule-NH2 (e.g., Protein) PrimaryAmine->AmideBond

References

A Technical Guide to N-(Azido-PEG3)-NH-PEG3-acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(Azido-PEG3)-NH-PEG3-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. We will cover its chemical properties, supplier information, and detailed experimental protocols for its application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Compound Information

This compound is a valuable tool in bioconjugation due to its two distinct reactive functionalities: a terminal azide (B81097) group and a carboxylic acid group. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly specific and efficient method for conjugation. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins and antibodies, to form stable amide bonds. The polyethylene glycol (PEG) backbone enhances solubility and reduces steric hindrance of the conjugated molecules.

CAS Number: 2183440-72-2[1][2]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C17H34N4O8[3]
Molecular Weight 422.5 g/mol [3]
Purity Typically ≥95%[3]
Solubility Water, DMSO, DMF[3]
Storage Condition -20°C[3]

Supplier Information

This compound is available from several chemical suppliers specializing in PEG linkers and bioconjugation reagents. The following table provides a non-exhaustive list of suppliers.

SupplierProduct Name
BroadPharmThis compound HCl salt
Creative BiolabsThis compound
Precise PEGThis compound
AxisPharmThis compound HCl salt

Experimental Protocols

The dual functionality of this compound allows for a versatile, multi-step conjugation strategy. A common workflow involves the initial conjugation of the linker to a protein via its carboxylic acid group, followed by the "clicking" of a second molecule of interest to the azide group.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using this linker can be conceptualized as a two-stage process. First, the linker is attached to the antibody through its carboxylic acid. Second, a drug payload, functionalized with an alkyne or a strained alkyne, is attached to the azide group of the linker via click chemistry.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Activation and Antibody Conjugation cluster_1 Step 2: Click Chemistry with Drug Payload Linker This compound ActivatedLinker Azido-PEG-NHS ester Linker->ActivatedLinker Activation Activator EDC/NHS Activator->ActivatedLinker AntibodyLinker Antibody-Linker Conjugate ActivatedLinker->AntibodyLinker Amide Bond Formation Antibody Antibody (with surface lysines) Antibody->AntibodyLinker FinalADC Final Antibody-Drug Conjugate (ADC) AntibodyLinker->FinalADC CuAAC Reaction AlkyneDrug Alkyne-modified Drug Payload AlkyneDrug->FinalADC Catalyst Cu(I) catalyst Catalyst->FinalADC

Caption: General workflow for ADC synthesis using this compound.

Protocol 1: Amine-Reactive Conjugation to a Protein

This protocol details the conjugation of the linker to a protein, such as an antibody, through the formation of a stable amide bond.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound and NHS in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare a 100 mM stock solution of EDC in anhydrous DMSO.

    • Ensure the protein solution is at a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC with the this compound solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated linker.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the freshly activated linker solution to the protein solution.

    • Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the protein-linker conjugate using SEC to remove excess linker and quenching reagents.

    • Monitor the elution profile at 280 nm and collect the fractions containing the purified conjugate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a drug payload) to the azide-functionalized protein-linker conjugate.

Materials:

  • Purified protein-linker conjugate from Protocol 1

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized molecule in DMSO to a stock concentration of 10 mM.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

    • Prepare a 20 mM solution of CuSO4 in water.

    • Prepare a 100 mM solution of THPTA in water.

  • Catalyst Premix:

    • In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) complex. Let it stand for a few minutes.[1]

  • Click Reaction:

    • To the purified protein-linker conjugate, add a 1.5- to 5-fold molar excess of the alkyne-functionalized molecule.

    • Add the pre-mixed copper-ligand solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration is 1-5 mM.

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using SEC or another suitable chromatography method to remove the unreacted molecule, catalyst, and other reagents.

Application in PROTAC Development

This compound is also a valuable linker for the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[5] The linker plays a crucial role in orienting the two ligands for effective ternary complex formation.

PROTAC_MoA cluster_PROTAC PROTAC Molecule Warhead Warhead Ligand Linker This compound (Linker) Warhead->Linker POI Target Protein (POI) Warhead->POI binds E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination recruits & promotes Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

The synthesis of a PROTAC using this linker would follow a similar modular approach as described for ADCs, where the warhead and the E3 ligase ligand are sequentially conjugated to the linker.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the straightforward construction of complex biomolecules such as ADCs and PROTACs. The experimental protocols provided in this guide offer a solid foundation for the application of this linker in various bioconjugation strategies. As with any chemical synthesis, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

An In-Depth Technical Guide to the Core Principles of Using Azide Linkers in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of azide (B81097) linkers in click chemistry. It is designed to serve as a technical resource for researchers and professionals in the fields of chemistry, biology, and drug development, offering detailed insights into reaction mechanisms, quantitative data for experimental design, and step-by-step protocols for key procedures.

Introduction to Click Chemistry and the Role of Azide Linkers

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, with byproducts that are easily removed.[1] At the heart of many click chemistry applications is the versatile azide functional group.[2] Azide linkers are molecules that contain one or more azide groups and are used to covalently connect two or more molecules of interest.[3] Their primary advantage lies in their ability to participate in highly specific and efficient bioorthogonal reactions, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[3]

The most prominent of these reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These reactions form a stable triazole linkage, connecting the azide-containing molecule to an alkyne-containing counterpart.[1] This powerful ligation strategy is widely employed in bioconjugation, drug discovery, materials science, and diagnostics.[2][4]

Core Principles: The Chemistry of Azide-Alkyne Cycloadditions

The foundation of using azide linkers in click chemistry lies in the [3+2] cycloaddition reaction between an azide and an alkyne to form a 1,2,3-triazole. While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often results in a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has revolutionized its application.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, boasting a rate acceleration of up to 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[1] It is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. The reaction is tolerant of a wide range of functional groups and can be performed in aqueous solutions, making it suitable for biological applications.[1]

The catalytic cycle involves the in situ generation of a copper(I) species, typically from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270). The Cu(I) then reacts with a terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide, leading to the formation of a six-membered metallacycle which then rearranges and, upon protonolysis, releases the triazole product and regenerates the Cu(I) catalyst.

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide R1-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Intermediate_Complex [Intermediate Complex] Cu_Acetylide->Intermediate_Complex + Azide Azide R2-N3 Intermediate_Complex->CuI Catalyst Regeneration Triazole_Product 1,4-Disubstituted Triazole Intermediate_Complex->Triazole_Product Cycloaddition & Rearrangement

Figure 1: Simplified Mechanism of CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[5] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. This allows the reaction to proceed readily at physiological temperatures without the need for a cytotoxic copper catalyst, making it ideal for in vivo and live-cell labeling applications.[5] Unlike CuAAC, SPAAC is not regioselective and typically yields a mixture of regioisomers.

SPAAC_Mechanism Cyclooctyne Strained Cyclooctyne Transition_State [3+2] Transition State Cyclooctyne->Transition_State + Azide Azide R-N3 Triazole_Product Triazole Adduct (mixture of regioisomers) Transition_State->Triazole_Product Strain Release

Figure 2: Simplified Mechanism of SPAAC.

Quantitative Data Presentation

The efficiency of click chemistry reactions is highly dependent on the specific azide and alkyne pairing, as well as the reaction conditions. The following tables summarize key quantitative data to aid in the selection of appropriate reagents and reaction parameters.

Comparative Reaction Kinetics

Table 1: Second-Order Rate Constants (k₂) for CuAAC Reactions

Azide TypeAlkyne Partnerk₂ (M⁻¹s⁻¹)Notes
Primary Alkyl AzideTerminal Alkyne10 - 100Generally fast and efficient.[6]
Secondary Alkyl AzideTerminal Alkyne1 - 10Slower than primary azides due to steric hindrance.
Tertiary Alkyl AzideTerminal Alkyne0.1 - 1Significantly slower due to increased steric bulk.
Aryl AzideTerminal Alkyne1 - 20Reactivity is influenced by electronic effects of substituents on the aryl ring.[2]
PEGylated Alkyl AzideTerminal Alkyne10 - 100Similar to non-PEGylated counterparts; PEG chain enhances solubility.[3]

Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions

Azide PartnerCyclooctynek₂ (M⁻¹s⁻¹)Notes
Benzyl AzideBCN~0.14BCN is a relatively reactive cyclooctyne.[7]
Benzyl AzideDBCO (DIBAC)~0.3DBCO is one of the most commonly used and reactive cyclooctynes.
Benzyl AzideDIBO~0.03DIBO is less reactive than DBCO.
Primary Alkyl AzideDBCO~0.1 - 1Reactivity is sensitive to steric hindrance.
Secondary Alkyl AzideDBCO~0.01 - 0.1Slower than primary azides.
Tertiary Alkyl AzideDBCOVery slow to no reactionHighly sensitive to steric bulk.
Stability of Azide Linkers

Table 3: General Stability of Different Azide Linker Types

Azide TypeThermal StabilityHydrolytic Stability (pH 7.4)Stability to Reducing Agents (e.g., TCEP)Notes
Alkyl AzideGenerally goodHighGenerally stablePrimary alkyl azides are commonly used due to their good overall stability.[8]
Aryl AzideLower than alkyl azidesHighGenerally stableCan be sensitive to strong electron-withdrawing or -donating groups.[9]
Sulfonyl AzideVariableCan be prone to hydrolysisCan be reducedLess commonly used in bioconjugation due to lower stability and reactivity in click reactions.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common azide linker, its activation for bioconjugation, the subsequent click chemistry reaction, and the characterization of the final product.

Experimental_Workflow start Start synthesis Synthesis of Azide Linker (e.g., Azido-PEG-NHS ester) start->synthesis activation Protein Modification with Azide Linker synthesis->activation click_reaction Click Chemistry Reaction (CuAAC or SPAAC) activation->click_reaction purification Purification of Bioconjugate (e.g., SEC) click_reaction->purification characterization Characterization (SDS-PAGE, MS, UV-Vis) purification->characterization end End characterization->end

Figure 3: General Experimental Workflow for Bioconjugation using Azide Linkers.

Synthesis of an Azido-PEG-OH Linker

This protocol describes a general method for the synthesis of a mono-azido, mono-hydroxyl polyethylene (B3416737) glycol (PEG) linker.[10]

Materials:

  • α-hydroxyl-ω-hydroxyl-PEG (HO-PEG-OH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve HO-PEG-OH (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add MsCl (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mesylated PEG intermediate (MsO-PEG-OH).

  • Dissolve the MsO-PEG-OH intermediate (1 equivalent) in anhydrous DMF.

  • Add NaN₃ (3 equivalents) to the solution and heat the mixture to 80-100 °C.

  • Stir the reaction for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure Azido-PEG-OH linker.

Protein Modification with an Azido-PEG-NHS Ester

This protocol details the labeling of a protein with an azide group using an N-hydroxysuccinimide (NHS) ester-functionalized azide linker.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)

  • Azido-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting column (e.g., PD-10) or dialysis cassette

Procedure:

  • Prepare a stock solution of the Azido-PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Ensure the protein solution is free of primary amines (e.g., Tris buffer or ammonium (B1175870) salts). Exchange the buffer if necessary using a desalting column or dialysis.

  • Adjust the protein concentration to 1-10 mg/mL in a reaction buffer with a pH of 7.4-8.5.

  • Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Remove the unreacted azide linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • The azide-modified protein is now ready for the click chemistry reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Modified Protein

This protocol describes the conjugation of an alkyne-containing molecule to an azide-modified protein.

Materials:

  • Azide-modified protein (from section 4.2)

  • Alkyne-containing molecule (e.g., a fluorescent dye, biotin (B1667282), or drug molecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (e.g., final concentration 1 mg/mL) and the alkyne-containing molecule (e.g., 5-10 fold molar excess over the protein).

  • In a separate tube, prepare the copper catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution (e.g., to final concentrations of 1 mM CuSO₄ and 5 mM THPTA). Let it stand for 1-2 minutes.

  • Add the copper catalyst premix to the protein-alkyne mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

  • Purify the protein conjugate using a desalting column or dialysis to remove excess reagents and the copper catalyst.

Characterization of the Bioconjugate

4.4.1. SDS-PAGE Analysis

Purpose: To confirm the increase in molecular weight of the protein after conjugation.

Procedure:

  • Prepare samples of the unconjugated protein, the azide-modified protein, and the final conjugate.

  • Denature the samples by boiling in SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

  • Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).

  • A successful conjugation will be indicated by a shift in the band of the conjugated protein to a higher molecular weight compared to the unconjugated protein.[11][12]

4.4.2. Mass Spectrometry (MS)

Purpose: To determine the precise molecular weight of the conjugate and confirm the number of attached molecules.

Procedure:

  • Prepare a sample of the purified conjugate for MS analysis (e.g., by desalting into a volatile buffer).

  • Analyze the sample using an appropriate mass spectrometer (e.g., ESI-MS or MALDI-TOF).

  • The mass spectrum will show a peak corresponding to the molecular weight of the conjugate. The difference in mass between the conjugated and unconjugated protein will confirm the successful attachment of the alkyne-containing molecule.[12][13][14]

4.4.3. UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination

Purpose: To quantify the average number of fluorescent dye molecules conjugated to each protein.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).[7][15][16][17][18]

  • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[16][17]

  • Calculate the dye concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration / Protein Concentration

Applications in Research and Drug Development

Azide linkers are instrumental in a wide array of applications, including:

  • Antibody-Drug Conjugates (ADCs): Click chemistry provides a robust method for attaching potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[4][19][20][21][22]

  • PROTACs and Molecular Glues: The precise and stable linkages formed by click chemistry are ideal for constructing these complex molecules designed to induce protein degradation.[23]

  • Biomolecule Labeling and Imaging: Azide linkers enable the attachment of fluorescent probes, biotin tags, and other reporter molecules to proteins, nucleic acids, and glycans for visualization and tracking in living systems.[24][25]

  • Peptide and Oligonucleotide Synthesis: Click chemistry can be used to ligate peptide and oligonucleotide fragments, allowing for the synthesis of long and complex biopolymers.

  • Surface Functionalization: Azide linkers are used to modify surfaces for applications in biosensors, microarrays, and biomaterials.

Signaling_Pathway_Labeling Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 (Metabolically Labeled with Azide) Kinase1->Kinase2 Phosphorylation Cascade Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Probe Alkyne-Probe (e.g., Fluorophore) Probe->Kinase2 Click Reaction

Figure 4: Conceptual Diagram of Labeling a Signaling Pathway Component.

Conclusion

Azide linkers are a cornerstone of modern chemical biology and drug development, enabling the precise and efficient construction of complex molecular architectures. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering faster kinetics and SPAAC providing a bioorthogonal, copper-free alternative for live-cell and in vivo studies. By understanding the core principles of these reactions, leveraging quantitative data for experimental design, and employing robust protocols, researchers can effectively harness the power of azide linkers to advance their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified to optimize the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][4] The N-(Azido-PEG3)-NH-PEG3-acid linker is a versatile, heterobifunctional PEG-based reagent that offers a modular and efficient approach to PROTAC synthesis. It features a carboxylic acid group for stable amide bond formation with an amine-containing ligand (typically the E3 ligase ligand) and a terminal azide (B81097) group for highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with an alkyne-functionalized ligand (typically the POI ligand).

This document provides detailed protocols for the synthesis and biological evaluation of PROTACs utilizing the this compound linker, using the well-characterized epigenetic reader protein BRD4 as a representative target.

Signaling Pathway and Mechanism of Action

A PROTAC facilitates the formation of a ternary complex between the POI (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[5] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[5] The degradation of the target protein leads to the downstream modulation of its associated signaling pathways. For instance, the degradation of BRD4 results in the downregulation of oncogenes like c-Myc, leading to anti-proliferative effects in cancer cells.[5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., BRD4 Degrader) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 Target Protein (BRD4) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Downstream Downregulation of Target Genes (e.g., c-Myc) Degraded_Fragments->Downstream

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is a modular, two-step process. The following protocols are provided as a general guideline and may require optimization for specific ligands.

Part 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, "BRD4-PEG-Degrader," by first coupling the this compound linker to an amine-functionalized E3 ligase ligand (pomalidomide) and then conjugating the resulting intermediate to an alkyne-functionalized BRD4 ligand (based on JQ1).

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: CuAAC Click Chemistry Pomalidomide_NH2 Pomalidomide-NH2 (E3 Ligase Ligand) Intermediate Pomalidomide-Linker-Azide Pomalidomide_NH2->Intermediate HATU, DIPEA DMF, RT, 12h Linker This compound Linker->Intermediate JQ1_Alkyne JQ1-Alkyne (POI Ligand) Final_PROTAC Final PROTAC (BRD4-PEG-Degrader) JQ1_Alkyne->Final_PROTAC Intermediate->Final_PROTAC CuSO4, Na-Ascorbate t-BuOH/H2O, RT, 12-24h

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Protocol 1: Amide Coupling of Linker and E3 Ligase Ligand

This protocol describes the coupling of the carboxylic acid-functionalized linker to an amine-containing E3 ligase ligand.

  • Reagents and Materials:

    • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (Dimethylformamide)

    • Nitrogen or Argon atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA to the solution, followed by HATU.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product (E3 Ligase-Linker-Azide intermediate) by flash column chromatography on silica (B1680970) gel.

    • Characterize the purified intermediate by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to couple the azide-functionalized intermediate with an alkyne-functionalized POI ligand.

  • Reagents and Materials:

    • E3 Ligase-Linker-Azide intermediate (from Protocol 1) (1.0 eq)

    • Alkyne-functionalized POI Ligand (e.g., JQ1-alkyne) (1.1 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2-0.5 eq)

    • Solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the E3 Ligase-Linker-Azide intermediate and the alkyne-functionalized POI ligand in the chosen solvent system.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

    • Degas the main reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the collected fractions to obtain the pure PROTAC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Part 2: Biological Evaluation Protocols

Protocol 3: Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment and to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[6]

  • Materials and Reagents:

    • Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa, THP-1)[5]

    • Synthesized PROTAC (e.g., BRD4-PEG-Degrader) stock solution in DMSO

    • Vehicle control (DMSO)

    • Non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control[5]

    • Cell culture medium and supplements

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE and Western blotting equipment

    • Primary antibodies: anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-α-Tubulin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or controls for a specified time (typically 4-24 hours).[6]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

    • Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 and c-Myc band intensities to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[6][7]

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[8]

  • Materials and Reagents:

    • HEK293 cells

    • Plasmids: NanoLuc®-BRD4 (donor) and HaloTag®-E3 Ligase (e.g., VHL or CRBN) (acceptor)

    • Transfection reagent

    • HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)

    • NanoBRET™ Nano-Glo® Substrate (donor substrate)

    • Proteasome inhibitor (e.g., MG132) to prevent target degradation during the assay

    • Synthesized PROTAC and controls

    • Plate reader capable of measuring luminescence and filtered light emission

  • Procedure:

    • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-E3 Ligase plasmids.

    • Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® ligand and incubate to label the acceptor protein.

    • Treatment: Pre-treat cells with MG132. Then, add serial dilutions of the PROTAC or controls.

    • Detection: Add the Nano-Glo® Substrate.

    • Measurement: Measure the donor emission (luminescence) and the acceptor emission (at >610 nm) simultaneously.

    • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A higher ratio indicates a closer proximity between the donor and acceptor, signifying ternary complex formation. Plot the NanoBRET™ ratio against the PROTAC concentration.

Data Presentation

The following tables summarize representative data for PEGylated BRD4-targeting PROTACs, illustrating the typical performance metrics evaluated.

Table 1: Physicochemical and Synthetic Data

ParameterValueMethod of Determination
Linker This compound-
Final PROTAC MW Dependent on LigandsHRMS
Purity >95%RP-HPLC
Yield (Amide Coupling) 60-80%Isolated Yield
Yield (CuAAC) 55-90%Isolated Yield[9]
Solubility To be determinedAqueous Buffer Solubility Assay

Table 2: In Vitro Biological Activity Data (Representative)

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC₅₀ (nM)Dₘₐₓ (%)Assay Method
BRD4-PEG-Degrader (Hypothetical) BRD4CereblonMDA-MB-2311-10>90Western Blot (24h)
MZ1 BRD4 (preferential)VHLH661, H8388, 23~100Western Blot[6]
ARV-825 BRD4CRBNBurkitt's Lymphoma<1>90Western Blot[6]
PROTAC 1 (OTX015-based) BRD4CRBNBurkitt's Lymphoma<1>90Western Blot (24h)[10]

Conclusion

The this compound linker provides a robust and flexible platform for the synthesis of PROTACs. Its distinct reactive ends allow for a modular and convergent synthetic strategy, facilitating the rapid assembly of PROTAC libraries for structure-activity relationship studies. The inclusion of the PEG spacer is intended to improve the physicochemical properties of the resulting PROTAC, potentially leading to enhanced cell permeability and bioavailability. The detailed protocols and evaluation methods provided herein offer a comprehensive guide for researchers to synthesize and characterize novel PROTACs for targeted protein degradation, a promising therapeutic strategy in modern drug development.

References

Application Notes and Protocols for N-(Azido-PEG3)-NH-PEG3-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. N-(Azido-PEG3)-NH-PEG3-acid is a non-cleavable, hydrophilic linker that offers several advantages in ADC development. Its defined polyethylene (B3416737) glycol (PEG) chain enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the ADC.[1][] The terminal azide (B81097) and carboxylic acid groups provide versatile handles for a two-step conjugation strategy, allowing for precise control over the drug-to-antibody ratio (DAR) through the use of bioorthogonal click chemistry.[3][4]

These application notes provide a comprehensive guide to utilizing this compound in the development of ADCs, including detailed experimental protocols for synthesis, characterization, and evaluation.

Core Principles

The use of this compound in ADC development is centered around a two-stage conjugation process. First, the carboxylic acid moiety of the linker is activated and conjugated to primary amines (e.g., lysine (B10760008) residues) on the antibody. This is followed by the attachment of an alkyne-functionalized cytotoxic payload to the azide group of the linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[3] This bioorthogonal approach ensures high reaction efficiency and specificity under mild conditions, preserving the integrity and function of the antibody.[5]

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol details the conjugation of the linker to lysine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography [SEC])

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

  • Linker Activation:

    • Dissolve this compound and NHS (1.2 equivalents) in anhydrous DMSO.

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR (a starting point is a 5-10 fold molar excess of linker).

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the azido-modified antibody using an SEC column to remove excess linker and other reagents.

Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)

This protocol describes the attachment of an alkyne-modified cytotoxic payload to the azido-modified antibody.

Materials:

  • Azido-modified antibody

  • Alkyne-functionalized cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Purification column (e.g., SEC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM CuSO4 solution in water.

    • Prepare a 200 mM THPTA solution in water.

    • Prepare a 100 mM sodium ascorbate solution in water (prepare fresh).

    • Dissolve the alkyne-payload in DMSO.

  • Complex Formation: Mix CuSO4 and THPTA in a 1:2 molar ratio and let it stand for a few minutes.

  • Conjugation Reaction:

    • Combine the azido-modified antibody with the alkyne-payload (typically a 1:5 to 1:10 molar ratio of antibody to payload).

    • Add the Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding sodium ascorbate.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the final ADC using an SEC column to remove unreacted payload and catalyst.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[6] UV-Vis spectroscopy is a common method for its determination.

Materials:

  • Purified ADC

  • Unconjugated antibody

  • Cytotoxic payload

  • UV-Vis spectrophotometer

Procedure:

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the payload at its maximum absorbance wavelength (λ_max_). Also, determine the extinction coefficient of the payload at 280 nm (ε_Drug,280_).[6]

  • Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (A_280_) and λ_max_ (A_λmax_).

  • Calculate Concentrations:

    • Concentration of payload (C_Drug_) = A_λmax_ / ε_Drug_

    • Concentration of antibody (C_Ab_) = (A_280_ - (C_Drug_ * ε_Drug,280_)) / ε_Ab_

  • Calculate DAR: DAR = C_Drug_ / C_Ab_

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.[7][8]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.[5]

Data Presentation

Table 1: Representative Drug-to-Antibody Ratio (DAR) of an ADC

ADC BatchMolar Ratio (Linker:Antibody)Average DAR (by UV-Vis)
15:13.8
210:17.2
315:17.8

Note: Data is for illustrative purposes and will vary based on experimental conditions.

Table 2: Representative In Vitro Cytotoxicity of an ADC

Cell LineTarget Antigen ExpressionADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Payload IC50 (nM)
SK-BR-3High1.5>10000.1
MCF-7Low250>10000.1

Note: Data is for illustrative purposes and will vary based on the cell line, payload, and ADC characteristics.[9][10]

Table 3: Representative Pharmacokinetic Parameters of an ADC

ADCHalf-life (t½) (hours)Clearance (mL/hr/kg)
ADC with PEG Linker1500.5
ADC without PEG Linker801.2

Note: The inclusion of a PEG linker generally improves the pharmacokinetic profile of an ADC.[11][12] Data is for illustrative purposes.

Visualizations

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_payload_conjugation Payload Conjugation (Click Chemistry) cluster_characterization Characterization & Evaluation mAb Monoclonal Antibody azido_mAb Azido-Modified Antibody mAb->azido_mAb linker This compound activated_linker Activated Linker linker->activated_linker EDC/NHS activated_linker->azido_mAb Conjugation adc Antibody-Drug Conjugate azido_mAb->adc payload Alkyne-Payload payload->adc CuSO4, THPTA, NaAsc dar DAR Determination adc->dar invitro In Vitro Cytotoxicity adc->invitro invivo In Vivo Efficacy adc->invivo

Caption: Workflow for ADC synthesis and evaluation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell adc ADC antigen Tumor Antigen adc->antigen Binding endosome Endosome antigen->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Cytotoxic Payload lysosome->payload Antibody Degradation & Payload Release dna_damage DNA Damage / Microtubule Disruption payload->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: General mechanism of action for an ADC.

Conclusion

This compound is a valuable tool in the development of next-generation antibody-drug conjugates. Its defined PEG spacer enhances the physicochemical properties of the ADC, while the azide and carboxylic acid functional groups allow for a controlled and efficient two-step conjugation strategy utilizing click chemistry.[5][13] The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers and scientists to effectively utilize this linker in the design and synthesis of novel, potent, and stable ADCs for targeted cancer therapy.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-(Azido-PEG3)-NH-PEG3-acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This bifunctional, PEG-based linker is a valuable tool in bioconjugation and is particularly relevant to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[3] this compound is a heterobifunctional linker featuring a terminal azide group for participation in the CuAAC reaction and a carboxylic acid for conjugation to amine-containing molecules, such as proteins or ligands, via amide bond formation.[4][5] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1]

Key Features of this compound in CuAAC:

  • Bifunctionality: Allows for a two-step conjugation strategy, first by forming an amide bond with an amine-containing molecule and subsequently "clicking" onto an alkyne-functionalized partner.

  • PEG Spacer: The hydrophilic PEG chains can improve the solubility and reduce the aggregation of the resulting conjugate.[1]

  • "Click Chemistry" Handle: The azide group provides a bioorthogonal reactive partner for CuAAC, enabling highly specific ligation in complex molecular environments.[2]

  • Applications in PROTACs: This linker is well-suited for the modular synthesis of PROTACs, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[4][6]

Quantitative Data

While specific quantitative data for CuAAC reactions utilizing this compound is not extensively published in a comparative format, the following table summarizes typical reaction parameters and expected outcomes based on similar PEGylated linkers and general CuAAC protocols.[3][7] Reaction yields are consistently high, often approaching quantitative conversion under optimized conditions.[1][8]

ParameterRecommended RangeNotes
Alkyne Substrate 1 equivalentTypically the limiting reagent.
This compound 1.1 - 1.5 equivalentsA slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) 0.01 - 0.1 equivalentsThe copper source, which is reduced in situ to the active Cu(I) catalyst.
Sodium Ascorbate (B8700270) 0.1 - 1.0 equivalentsA reducing agent to generate and maintain the Cu(I) catalytic species. A 5-10 fold excess over copper is common.[1]
Cu(I)-Stabilizing Ligand (e.g., TBTA, THPTA) 0.05 - 0.5 equivalentsA 1:5 molar ratio of copper to ligand is often used to protect biomolecules and enhance reaction efficiency.[1]
Reaction Solvent Aqueous buffers (e.g., PBS), DMF, DMSO, t-BuOH/H₂OCo-solvents may be necessary to ensure the solubility of all reactants.[3]
Reaction Temperature Room Temperature (20-25°C)The reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 4 hoursReaction progress can be monitored by LC-MS or HPLC.
Expected Yield >80%High to quantitative yields are common for CuAAC reactions.[7]

Experimental Protocols

This section outlines a general two-stage protocol for the use of this compound: first, conjugation to an amine-bearing molecule via its carboxylic acid, and second, the CuAAC reaction with an alkyne-bearing molecule.

Stage 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of the linker and its conjugation to a primary amine (e.g., on a protein or small molecule ligand).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-Hydroxysuccinimide (NHS) or other carboxyl-activating agent

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Carboxylic Acid Activation:

    • Dissolve this compound and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.

    • Add DCC or EDC to the solution at a molar ratio of 1:1.1 relative to the linker.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester-activated linker.

  • Conjugation to Amine-Containing Molecule:

    • Prepare the amine-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Add a 10-20 fold molar excess of the freshly prepared NHS ester-activated linker solution to the amine-containing molecule solution. The final concentration of the organic solvent should generally not exceed 10% (v/v) to maintain the integrity of biomolecules like proteins.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the excess linker and reaction byproducts by a suitable method such as dialysis, size-exclusion chromatography (SEC), or HPLC.

    • Characterize the resulting azide-functionalized molecule by methods such as LC-MS to confirm successful conjugation.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-functionalized molecule from Stage 1 and an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (from Stage 1)

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)

  • Sodium Ascorbate stock solution (e.g., 1 M in deionized water, prepare fresh )

  • Cu(I)-Stabilizing Ligand (e.g., TBTA) stock solution (e.g., 10-100 mM in DMSO)

  • Reaction solvent (e.g., PBS, DMF, DMSO, or mixtures thereof)

  • EDTA solution for quenching

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide-functionalized molecule and the alkyne-functionalized molecule (typically at a 1.1-1.5 to 1 molar ratio) in the chosen reaction solvent.

    • If using a ligand, add the TBTA stock solution to the reaction mixture (final concentration is typically 5-fold that of the copper).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[3]

  • Reaction Initiation:

    • Add the CuSO₄ stock solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.[1][3]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for proteins).

  • Quenching and Purification:

    • Once the reaction is complete, quench it by adding EDTA to chelate the copper catalyst.[1]

    • Purify the final conjugate using a suitable method (e.g., silica (B1680970) gel chromatography, preparative HPLC, or SEC) to remove excess reagents, catalyst, and byproducts.

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Amide Bond Formation cluster_1 Stage 2: CuAAC Reaction Activate Linker Activate Linker Conjugate to Amine Conjugate to Amine Activate Linker->Conjugate to Amine Purify Azide-Molecule Purify Azide-Molecule Conjugate to Amine->Purify Azide-Molecule Combine Reagents Combine Reagents Purify Azide-Molecule->Combine Reagents Initiate CuAAC Initiate CuAAC Combine Reagents->Initiate CuAAC Purify Final Conjugate Purify Final Conjugate Initiate CuAAC->Purify Final Conjugate Final Conjugate Final Conjugate Purify Final Conjugate->Final Conjugate This compound This compound This compound->Activate Linker Amine-Molecule Amine-Molecule Amine-Molecule->Conjugate to Amine Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Combine Reagents

Caption: General experimental workflow for two-stage conjugation using this compound.

PROTAC Mechanism of Action

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds PROTAC PROTAC Molecule (Target Binder - Linker - E3 Binder) PROTAC->Ternary_Complex mediates Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI promotes polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation results in

Caption: Mechanism of action for a PROTAC, a key application of the bifunctional linker.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive Cu(I) catalyst due to oxidation.Ensure proper degassing of the reaction mixture. Use freshly prepared sodium ascorbate solution.[3]
Poor substrate solubility.Add a compatible co-solvent (e.g., DMSO, DMF, t-BuOH) to improve solubility.[3]
Incompatible buffer components.Avoid buffers containing primary amines (e.g., Tris) or strong chelators that can interfere with the copper catalyst.
Side Product Formation Oxidative damage to sensitive biomolecules.Increase the concentration of the stabilizing ligand (e.g., TBTA). Ensure thorough degassing.
Dimerization of the alkyne (Glaser coupling).Perform the reaction under strictly anaerobic conditions.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile method for bioconjugation. The use of this compound as a bifunctional linker provides an efficient means to conjugate molecules for a wide range of applications, most notably in the development of PROTACs and other complex drug modalities. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this powerful chemical tool.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for in vivo applications and the modification of sensitive biomolecules. This reaction proceeds rapidly between a strained cyclooctyne (B158145) and an azide-functionalized molecule, forming a stable triazole linkage.

N-(Azido-PEG3)-NH-PEG3-acid is a heterobifunctional linker that incorporates an azide (B81097) group for SPAAC and a carboxylic acid group for conventional bioconjugation, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The PEG linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[3] This reagent is particularly valuable in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), as well as in diagnostic and imaging applications.[3][4]

These application notes provide detailed protocols for the use of this compound in a two-stage bioconjugation strategy, involving an initial amine-reactive conjugation followed by a SPAAC reaction.

Key Features of SPAAC with this compound

  • Biocompatibility: The copper-free nature of SPAAC makes it suitable for reactions in living systems without concerns of metal-induced cytotoxicity.[5]

  • High Specificity: The azide and cyclooctyne groups react selectively with each other, even in the presence of a multitude of other functional groups found in biological samples.[6]

  • Favorable Kinetics: SPAAC reactions with common cyclooctynes proceed at a reasonable rate under physiological conditions.[3][7]

  • Versatility: The bifunctional nature of the linker allows for the conjugation of a wide variety of molecules, including proteins, peptides, nucleic acids, and small molecule drugs.[8]

  • Enhanced Solubility: The hydrophilic PEG spacer improves the solubility of the resulting conjugates in aqueous buffers.[6]

Quantitative Data: SPAAC Reaction Kinetics

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
BCNBenzyl azide0.15[3]
DBCO-PEGp-azido-L-phenylalanine (pAzF)~0.09[1]
DBCO-PEGp-azidomethyl-L-phenylalanine (pAMF)~0.63[1]
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22 (in HEPES, pH 7)[9]
DIBAC2-azidoethanol2.3 x 10⁻³[7]

Note: Reaction rates are influenced by factors such as solvent, temperature, and pH. The data presented should be used as a guideline, and optimization may be required for specific applications.[9]

Experimental Protocols

The following protocols describe a two-step process for conjugating a molecule of interest (e.g., a protein or antibody) to a second molecule (e.g., a drug or imaging agent) using this compound.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid group on the linker and its subsequent reaction with primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • This compound[2]

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[10]

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS[10]

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[11]

  • Conjugation Buffer: PBS, pH 7.2-7.5[10]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[13]

  • Desalting columns[11]

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.[11]

    • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[13]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or water.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution in Activation Buffer.[11]

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.[10]

  • Conjugation to the Protein:

    • Immediately add the activated linker solution to the protein solution in Conjugation Buffer. A 5- to 20-fold molar excess of the linker to the protein is a common starting point, but this should be optimized to achieve the desired degree of labeling.[14]

    • The final concentration of DMSO or DMF should be kept below 10% (v/v) to maintain protein stability.[14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.[11][12]

    • Incubate for 15 minutes at room temperature.[12]

  • Purification of the Azide-Modified Protein:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).[11]

    • Collect the protein fractions and determine the protein concentration.

Protocol 2: SPAAC Reaction of Azide-Modified Protein with a Cyclooctyne-Functionalized Molecule

This protocol describes the "click" reaction between the azide-modified protein and a molecule functionalized with a strained cyclooctyne (e.g., DBCO, BCN).

Materials:

  • Azide-modified protein (from Protocol 1)

  • Cyclooctyne-functionalized molecule of interest (e.g., DBCO-drug, BCN-fluorophore)

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cyclooctyne-functionalized molecule in anhydrous DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • In a suitable reaction vessel, add the azide-modified protein solution.

    • Add a 2- to 4-fold molar excess of the cyclooctyne-functionalized molecule to the protein solution.[15] The optimal ratio may need to be determined empirically.

    • The final concentration of DMSO should be kept below 5-10% (v/v).[15]

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[15] Reaction times may vary depending on the reactivity of the specific cyclooctyne and azide.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using a suitable method to remove unreacted cyclooctyne-functionalized molecule, such as size-exclusion chromatography (SEC) or dialysis.[6]

  • Characterization:

    • Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, and functional assays.

Diagrams

experimental_workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: SPAAC Reaction linker This compound activated_linker NHS-activated Linker linker->activated_linker Activation edc_nhs EDC / NHS azide_protein Azide-modified Protein activated_linker->azide_protein Conjugation protein Amine-containing Protein protein->azide_protein azide_protein2 Azide-modified Protein azide_protein->azide_protein2 Purification cyclooctyne_mol Cyclooctyne-modified Molecule final_conjugate Final Bioconjugate cyclooctyne_mol->final_conjugate azide_protein2->final_conjugate SPAAC

Caption: A two-step workflow for bioconjugation using this compound.

signaling_pathway_analogy cluster_targeting Targeting and Internalization cluster_payload_release Payload Release and Action adc Antibody-Drug Conjugate (ADC) receptor Cell Surface Receptor adc->receptor Binding endocytosis Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome payload_release Payload Release lysosome->payload_release Proteolytic Degradation cellular_target Intracellular Target (e.g., DNA, Tubulin) payload_release->cellular_target apoptosis Apoptosis cellular_target->apoptosis

Caption: A conceptual diagram of the mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Application Note: Conjugation of N-(Azido-PEG3)-NH-PEG3-acid to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the conjugation of N-(Azido-PEG3)-NH-PEG3-acid to molecules containing primary amines (e.g., proteins, peptides, antibodies, or amine-modified surfaces). This heterobifunctional linker is comprised of a terminal carboxylic acid and an azide (B81097) group, connected by two polyethylene (B3416737) glycol (PEG) units. The carboxylic acid allows for the formation of a stable amide bond with a primary amine, while the azide group is available for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]

The inclusion of the hydrophilic PEG spacer enhances the water solubility of the conjugate, reduces steric hindrance, and can minimize the immunogenicity of the labeled biomolecule.[1][4][5] This two-step conjugation strategy offers precise control over the assembly of complex bioconjugates, making it a valuable tool in drug delivery, diagnostic assays, and various biomedical applications.[6][7]

Principle of the Method

The conjugation of the carboxylic acid moiety of this compound to a primary amine is typically achieved using carbodiimide (B86325) chemistry. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[8][9]

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the PEG linker to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[9][10]

  • Formation of a Stable NHS Ester and Amide Bond Formation: To improve efficiency and stability, NHS is added to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[9][11] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[11]

The overall efficiency of the conjugation is dependent on several factors, including pH, temperature, and the molar ratios of the reactants.[10]

Key Reaction Pathway

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amide Bond Formation PEG_Acid Azido-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->PEG_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Conjugate Azido-PEG-CO-NH-Molecule (Stable Amide Bond) NHS_Ester->Conjugate + Molecule-NH2 Primary_Amine Molecule-NH2

Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.

Experimental Protocols

Two primary protocols are presented: one for aqueous solutions, suitable for most proteins and antibodies, and one for organic solvents, which can be used for small molecules or substrates that are not soluble in water.

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[12][13]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate/carbonate buffer, pH 8.0-8.5.[6][14] Do not use buffers containing primary amines like Tris or glycine.[12]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine.[6][14]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for organic protocol and stock solutions.[12]

  • Purification system: Desalting column (e.g., Sephadex G-25), dialysis cassette, or HPLC system.[6]

Protocol 1: Aqueous Conjugation (for Proteins/Antibodies)

This two-step protocol is optimized to maximize conjugation efficiency by separating the activation and coupling steps, which have different optimal pH ranges.

G cluster_prep Preparation cluster_activation Activation (pH 4.7-6.0) cluster_conjugation Conjugation (pH 7.2-8.5) cluster_final Quenching & Purification Prep_Reagents Prepare Buffers & Reagents Prep_PEG Dissolve Azido-PEG-Acid in Activation Buffer Prep_Reagents->Prep_PEG Prep_Protein Prepare Protein in Coupling Buffer (e.g., PBS) Prep_Reagents->Prep_Protein Activate 1. Add EDC & NHS to Azido-PEG-Acid Solution 2. Incubate for 15-30 min at RT Prep_PEG->Activate Conjugate 3. Add activated PEG-NHS ester to Protein Solution 4. Incubate for 1-2 hours at RT or overnight at 4°C Prep_Protein->Conjugate Activate->Conjugate Quench 5. Add Quenching Solution (e.g., Tris-HCl) 6. Incubate for 15-30 min Conjugate->Quench Purify 7. Purify conjugate via SEC, Dialysis, or HPLC Quench->Purify

Caption: Workflow for aqueous conjugation of Azido-PEG-Acid to proteins.

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or activation buffer immediately before the experiment.

  • Activation of Azido-PEG-Acid:

    • Dissolve this compound in Activation Buffer (pH 4.7-6.0).

    • Add a 2 to 10-fold molar excess of EDC and NHS to the PEG-acid solution.

    • Incubate for 15-30 minutes at room temperature. The activation of the carboxylic acid is most efficient at a pH between 4.5 and 7.2.[13][14]

  • Conjugation to Primary Amine:

    • Immediately add the activated PEG-NHS ester solution to your amine-containing molecule, which should be in a primary amine-free buffer like PBS. The reaction of the NHS-ester with the primary amine is most efficient at a pH between 7.0 and 8.5.[5][14] A final protein concentration of 1-10 mg/mL is recommended.[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Quenching:

    • Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.[6] This will react with any remaining NHS esters.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[6][][16]

Protocol 2: Organic Solvent Conjugation (for Small Molecules)

This one-step protocol is suitable for substrates soluble in organic solvents like DMF or DCM.

Procedure:

  • Dissolve the this compound (1 equivalent) in anhydrous DMF or DCM.[12]

  • Add EDC (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents) to the solution. Stir for 30 minutes at room temperature to activate the carboxylic acid.[12]

  • Add the amine-containing molecule (1.2-1.5 equivalents) to the reaction mixture.

  • If needed, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to scavenge the acid formed during the reaction.[12]

  • Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Purify the final conjugate using an appropriate method, such as flash chromatography.[12]

Quantitative Data and Reaction Parameters

The optimal conditions for conjugation can vary depending on the specific amine-containing molecule. The following table provides typical parameters for consideration.

ParameterRecommended Range/ValueNotes
Molar Ratio (PEG-Acid:EDC:NHS) 1 : 2-10 : 2-10A molar excess of EDC/NHS is used to drive the activation reaction. A 1.5 to 2-fold excess is common for small molecules.[13] For proteins, a 5-20 fold excess of linker over antibody is often used.[13]
Activation pH 4.7 - 6.0This pH range is optimal for the EDC/NHS activation of the carboxylic acid, minimizing hydrolysis of EDC.[12][14]
Conjugation pH 7.2 - 8.5This pH range is optimal for the reaction between the NHS ester and the primary amine of the target molecule.[6][14]
Activation Time 15 - 30 minutesSufficient time for the formation of the NHS ester intermediate.
Conjugation Time 1 - 4 hours at RT; Overnight at 4°CLonger incubation times may be necessary for less reactive amines or lower concentrations.
Quenching Agent Tris, Hydroxylamine, LysineUsed to cap any unreacted NHS esters and stop the reaction.[12][14]

Purification and Characterization

Proper purification and characterization are critical to ensure the quality and functionality of the final conjugate.

Purification Methods
  • Size Exclusion Chromatography (SEC): Highly effective for separating the larger bioconjugate from smaller, unreacted PEG linkers and reagents.[][16]

  • Ion Exchange Chromatography (IEX): Can be used to separate proteins based on changes in surface charge after PEGylation.[][17]

  • Hydrophobic Interaction Chromatography (HIC): An alternative or supplementary method to IEX for purifying PEGylated proteins.[][17]

  • Dialysis / Ultrafiltration: Useful for removing small molecule impurities, though less effective at separating unconjugated protein from the PEGylated product.[16]

  • Reverse Phase HPLC (RP-HPLC): Often used for the purification and analysis of smaller conjugates like peptides.[]

Characterization Methods
  • SDS-PAGE: A simple method to visualize the increase in molecular weight of a protein after PEGylation.[18]

  • Mass Spectrometry (MALDI-TOF, ESI-MS): Provides an accurate molecular weight of the conjugate, confirming the success of the reaction and determining the degree of labeling.[18][19]

  • HPLC Analysis (SEC, IEX, RP-HPLC): Used to assess the purity of the conjugate and separate different species (e.g., unconjugated, mono-PEGylated, multi-PEGylated).[19]

  • UV-Vis Spectroscopy: Can be used to determine protein concentration and, if the payload is a dye, the degree of labeling.[19]

Applications

The resulting Azido-PEG-functionalized molecule is a versatile intermediate for a wide range of applications in research and drug development. The terminal azide group allows for its specific attachment to alkyne-modified molecules via click chemistry.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody for targeted cancer therapy.[5]

  • Diagnostic Imaging: Fluorescent dyes or imaging agents can be conjugated to targeting ligands (e.g., antibodies, peptides) for in vivo or in vitro imaging.[7]

  • Surface Modification: Immobilization of proteins or other biomolecules onto surfaces for applications in biosensors and immunoassays.[11]

  • PEGylation: The conjugation process itself constitutes PEGylation, which can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic size and shielding them from enzymatic degradation.[4][20][21]

References

Application Notes and Protocols for Amine Coupling to N-(Azido-PEG3)-NH-PEG3-acid via EDC/NHS Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the activation of the heterobifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for subsequent conjugation to amine-containing molecules. This linker is particularly valuable in bioconjugation and drug development, for instance, in the construction of Antibody-Drug Conjugates (ADCs). The azide (B81097) functionality allows for the attachment of payloads or imaging agents via click chemistry, while the carboxylic acid group can be activated to form a stable amide bond with primary amines on proteins, peptides, or other biomolecules. The inclusion of polyethylene (B3416737) glycol (PEG) spacers enhances solubility and reduces steric hindrance.

Principle of the Reaction

The conjugation process involves a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. In the second step, the NHS ester reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS as a byproduct.

Materials and Equipment

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Amine-containing molecule (e.g., antibody, peptide, small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer (e.g., HEPES, Borate)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (for non-aqueous reactions)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Analytical instruments for characterization (e.g., LC-MS, SDS-PAGE)

Experimental Protocols

Two protocols are provided: one for aqueous conditions, suitable for proteins and other biomolecules, and one for organic solvent conditions, suitable for small molecules.

Protocol 1: Aqueous Two-Step EDC/NHS Activation and Amine Coupling

This protocol is designed for the conjugation of this compound to proteins (e.g., antibodies) or other amine-containing biomolecules in an aqueous environment.

Step 1: Activation of this compound

  • Preparation: Bring all reagents to room temperature. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Reaction Setup: Dissolve this compound in Activation Buffer at a desired concentration (e.g., 10-20 mM).

  • Activation: Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A common starting point is a 2-5 fold molar excess of both EDC and NHS over the PEG-acid.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to Amine-Containing Molecule

  • Buffer Exchange: If the amine-containing molecule is in a buffer containing primary amines (e.g., Tris), exchange it into the Coupling Buffer using a desalting column or dialysis.

  • pH Adjustment: Adjust the pH of the activated this compound solution to 7.2-8.0 by adding Coupling Buffer.

  • Conjugation: Immediately add the amine-containing molecule to the activated linker solution. The molar ratio of the activated linker to the amine-containing molecule should be optimized, but a starting point of 10-20 fold molar excess of the linker is recommended.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Quenching: Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography, dialysis, or other appropriate purification methods.

  • Characterization: Analyze the final conjugate using appropriate techniques such as LC-MS to confirm conjugation and determine the degree of labeling, and SDS-PAGE to assess the purity and molecular weight shift of protein conjugates.

Protocol 2: Organic Solvent-Based EDC/NHS Activation and Amine Coupling

This protocol is suitable for conjugating this compound to small molecules or other substrates soluble in organic solvents.

Step 1: Activation of this compound

  • Preparation: Ensure all glassware is dry and use anhydrous solvents.

  • Reaction Setup: Dissolve this compound in anhydrous DMF or DMSO.

  • Activation: Add EDC (1.5-2.0 molar equivalents) and NHS (1.5-2.0 molar equivalents) to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Conjugation to Amine-Containing Molecule

  • Addition of Amine: Add the amine-containing molecule (1.0-1.2 molar equivalents) to the activated linker solution.

  • Incubation: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Work-up: Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed with water or brine to remove water-soluble byproducts.

  • Purification: Purify the conjugate using column chromatography or other suitable methods.

  • Characterization: Confirm the structure and purity of the final product by NMR, Mass Spectrometry, and HPLC.

Data Presentation: Recommended Reaction Parameters

The following table summarizes the recommended starting parameters for the EDC/NHS activation and amine coupling of this compound. Optimization may be required for specific applications.

ParameterAqueous ProtocolOrganic Protocol
Solvent Activation Buffer (MES, pH 6.0), Coupling Buffer (PBS, pH 7.2-8.0)Anhydrous DMF or DMSO
Molar Ratio (PEG-Acid:EDC:NHS) 1 : 2-5 : 2-51 : 1.5-2 : 1.5-2
Activation Time 15-30 minutes1-4 hours
Activation Temperature Room TemperatureRoom Temperature
Molar Ratio (Activated Linker:Amine) 10-20 : 11 : 1.0-1.2
Coupling Time 2 hours at RT or overnight at 4°C12-24 hours
Coupling Temperature Room Temperature or 4°CRoom Temperature
Quenching Agent Tris-HCl or HydroxylamineNot typically required

Application Example: Development of a HER2-Targeted Antibody-Drug Conjugate (ADC)

A key application for this linker is in the development of ADCs for targeted cancer therapy.[1][2] For example, an antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), such as Trastuzumab, can be conjugated to a cytotoxic payload using the this compound linker.[1] HER2 is overexpressed in a significant portion of breast cancers and is a validated target for antibody-based therapies.[1]

The antibody's primary amine groups (from lysine (B10760008) residues) are conjugated to the EDC/NHS-activated linker. Subsequently, a cytotoxic drug functionalized with an alkyne group can be attached to the azide group of the linker via a click chemistry reaction. This modular approach allows for the precise and efficient synthesis of ADCs.

Upon administration, the ADC specifically targets and binds to HER2-expressing cancer cells. The ADC-HER2 complex is then internalized, leading to the release of the cytotoxic payload inside the cancer cell, thereby minimizing off-target toxicity.[2]

Visualizations

G Experimental Workflow for Amine Coupling cluster_activation Step 1: Activation cluster_coupling Step 2: Amine Coupling cluster_purification Step 3: Quenching & Purification A This compound in Activation Buffer (pH 6.0) B Add EDC and NHS A->B C Incubate 15-30 min at RT B->C D Activated NHS Ester C->D F Mix and Incubate 2h at RT or O/N at 4°C D->F E Amine-containing Molecule in Coupling Buffer (pH 7.2-8.0) E->F G Azido-PEG-Amine Conjugate F->G H Add Quenching Solution G->H I Purify (e.g., SEC, Dialysis) H->I J Characterize (LC-MS, SDS-PAGE) I->J

Caption: Workflow for EDC/NHS activation and amine coupling.

G HER2 Signaling Pathway and ADC Targeting cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS Internalization Internalization HER2->Internalization HER3 HER3 Receptor HER3->PI3K ADC Anti-HER2 ADC ADC->HER2 Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload_Release Payload Release Internalization->Payload_Release Lysosomal Degradation Cell_Death Cell Death Payload_Release->Cell_Death

Caption: HER2 signaling and ADC mechanism of action.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, high-quality reagents. Prepare solutions immediately before use.
Hydrolysis of NHS esterPerform the reaction quickly after activation. Ensure the pH of the coupling reaction is optimal (7.2-8.0).
Presence of primary amines in buffersUse amine-free buffers (e.g., MES, PBS, HEPES, Borate).
Insufficient molar excess of linkerOptimize the molar ratio of activated linker to the amine-containing molecule.
Precipitation of Reagents Low solubility of the linker or amine-containing moleculeFor aqueous reactions, ensure adequate mixing. For organic reactions, try a different anhydrous solvent.
Non-specific Binding Inadequate quenchingEnsure complete quenching of the reaction with an excess of a primary amine-containing solution.
Insufficient purificationOptimize the purification method to effectively remove unreacted reagents.

Conclusion

The EDC/NHS activation of this compound provides a robust and versatile method for conjugating this linker to a wide range of amine-containing molecules. By following the detailed protocols and considering the optimization parameters, researchers can successfully synthesize well-defined bioconjugates for various applications in research, diagnostics, and therapeutics, particularly in the promising field of antibody-drug conjugates.

References

Application Notes and Protocols for Bioconjugation using N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-NH-PEG3-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications in research, diagnostics, and drug development. This linker features two distinct reactive functionalities: a terminal carboxylic acid (-COOH) and an azide (B81097) (-N3) group, separated by a hydrophilic PEG spacer.[1][2][3] This dual reactivity allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool for creating complex biomolecular constructs such as antibody-drug conjugates (ADCs).[4]

The carboxylic acid group can be activated to react with primary amines, commonly found in the lysine (B10760008) residues of proteins and antibodies.[2] The azide group serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with molecules containing a dibenzocyclooctyne (DBCO) group.[5] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.[6][7]

These application notes provide detailed protocols for the use of this compound in a two-step bioconjugation workflow, typical for the development of ADCs.

Key Features and Applications

  • Heterobifunctional Nature: Allows for the controlled and sequential conjugation of two different molecules.

  • Amine-Reactive Moiety: The carboxylic acid can be activated to form stable amide bonds with primary amines.

  • Click Chemistry Handle: The azide group enables highly specific and efficient conjugation to alkyne-modified molecules, even in complex biological media.

  • Hydrophilic PEG Spacer: Improves the solubility and pharmacokinetic properties of the final conjugate.[7]

  • Applications:

    • Development of antibody-drug conjugates (ADCs).[4]

    • Targeted drug delivery systems.[4]

    • Preparation of fluorescently labeled proteins for imaging studies.

    • Immobilization of proteins or peptides onto surfaces.

Physicochemical and Technical Data

PropertyValueReference
Chemical Name This compound[1][3]
Molecular Formula C17H34N4O8[1][3]
Molecular Weight 422.48 g/mol [3]
Purity >95%[1]
Reactive Group 1 Carboxylic Acid (-COOH)[1]
Reactive Group 2 Azide (-N3)[1]
Solubility Soluble in water, DMSO, DMF
Storage Store at -20°C, desiccated[1]

Experimental Protocols

This section details a two-step protocol for the synthesis of an antibody-drug conjugate using this compound. The first step involves the conjugation of the linker to an antibody via its carboxylic acid group. The second step is the click chemistry reaction between the azide-functionalized antibody and a DBCO-modified drug molecule.

Protocol 1: Conjugation of this compound to an Antibody via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of the linker using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then couples to the primary amines on the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS, pH 7.4.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (relative to the linker).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Antibody:

    • Add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of the linker to the antibody is a recommended starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

Expected Results and Characterization:

The successful conjugation of the linker to the antibody can be confirmed by an increase in the molecular weight of the antibody, which can be assessed by SDS-PAGE or mass spectrometry (MALDI-TOF or ESI-MS). The degree of labeling (DOL), i.e., the number of linker molecules per antibody, can be determined by mass spectrometry.

ParameterTypical Value
Linker:Antibody Molar Ratio 10:1 to 20:1
Reaction Time 2 hours at RT or overnight at 4°C
Expected Degree of Labeling (DOL) 2 - 6
Conjugation Efficiency 40 - 70%
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the azide-functionalized antibody (prepared in Protocol 1) and a DBCO-modified small molecule drug.

Materials:

  • Azide-functionalized antibody in PBS, pH 7.4

  • DBCO-modified drug molecule

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-modified drug in anhydrous DMSO (e.g., 10 mM).

  • Click Reaction:

    • Add a 3- to 5-fold molar excess of the DBCO-modified drug solution to the azide-functionalized antibody solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light. The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at around 310 nm.

  • Purification:

    • Remove the excess DBCO-modified drug and byproducts using a desalting column equilibrated with PBS, pH 7.4.

Expected Results and Characterization:

The final antibody-drug conjugate can be characterized by SDS-PAGE, size-exclusion chromatography (SEC-HPLC), and mass spectrometry to confirm the successful conjugation and determine the final drug-to-antibody ratio (DAR).

ParameterTypical Value
DBCO-drug:Antibody Molar Ratio 3:1 to 5:1
Reaction Time 4-12 hours at RT or overnight at 4°C
Expected Drug-to-Antibody Ratio (DAR) 2 - 4
Click Reaction Efficiency >90%

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation and Antibody Conjugation cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification and Analysis Linker This compound ActivatedLinker Amine-Reactive Azido-Linker Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Azido_mAb Azido-functionalized mAb ActivatedLinker->Azido_mAb Conjugation Antibody Antibody (mAb) Antibody->Azido_mAb ADC Antibody-Drug Conjugate (ADC) Azido_mAb->ADC SPAAC Reaction DBCO_Drug DBCO-modified Drug DBCO_Drug->ADC Purification Purification (SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Analysis Characterization (MS, HPLC) Final_ADC->Analysis

Caption: Workflow for ADC synthesis using this compound.

Example Signaling Pathway: HER2-Targeted ADC Action

The following diagram illustrates the mechanism of action of a HER2-targeted ADC, a common application for this type of bioconjugation technology. The ADC binds to the HER2 receptor on the surface of a cancer cell, is internalized, and releases its cytotoxic payload, leading to cell death.[8]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Induces

Caption: Mechanism of a HER2-targeted Antibody-Drug Conjugate.

References

Application Notes and Protocols for N-(Azido-PEG3)-NH-PEG3-acid in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-NH-PEG3-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the surface modification of nanoparticles. This linker offers a versatile platform for conjugating a wide range of molecules to nanoparticles, thereby enhancing their therapeutic and diagnostic potential. The key features of this linker are an azide (B81097) (N3) group for "click chemistry" reactions and a terminal carboxylic acid (COOH) group for covalent attachment to amine-functionalized surfaces.[1][2][3][4] The incorporation of a PEG spacer improves the solubility and biocompatibility of the resulting nanoparticles.[1][5] PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the in vivo performance of nanoparticles by reducing non-specific protein binding, preventing aggregation, and prolonging circulation time.[6][7][]

This document provides detailed application notes and protocols for the use of this compound in the surface modification of nanoparticles for applications in drug delivery, diagnostics, and nanomedicine.

Key Applications

  • Stealth Liposomes and Nanoparticles: The hydrophilic PEG chains create a hydration layer on the nanoparticle surface, which sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the reticulo-endothelial system (RES) and extending blood circulation time.[6][7]

  • Targeted Drug Delivery: The azide group serves as a versatile handle for the attachment of targeting ligands (e.g., antibodies, peptides, small molecules) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[9][10][11] This enables the development of nanoparticles that can specifically bind to and deliver therapeutic payloads to target cells or tissues.

  • Bioconjugation: The carboxylic acid group can be activated to react with primary amines on the nanoparticle surface or on biomolecules, forming stable amide bonds.[2]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C17H34N4O8[3][4][12]
Molecular Weight 422.5 g/mol [3][4]
CAS Number 2183440-72-2[4][12]
Purity >95%[3][12]
Solubility Water, DMSO, DMF[4]
Storage -20°C, desiccated[2][4]

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of the linker to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

  • Orbital shaker

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0) to a final concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in MES buffer.

    • Add a 5-10 molar excess of EDC and NHS to the linker solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated linker solution to the nanoparticle suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) using centrifugal filter units to remove unreacted linker and coupling agents.

  • Characterization:

    • Confirm the successful conjugation by Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of characteristic azide (~2100 cm⁻¹) and amide bond peaks.

    • Quantify the amount of conjugated linker using thermogravimetric analysis (TGA) or X-ray photoelectron spectroscopy (XPS).[6]

    • Characterize the hydrodynamic diameter and polydispersity index (PDI) of the functionalized nanoparticles using Dynamic Light Scattering (DLS). An increase in hydrodynamic size is expected after PEGylation.[13]

    • Measure the zeta potential to assess changes in surface charge. A shift towards a more neutral potential is typically observed after PEGylation.[13]

Protocol 2: "Click" Chemistry Conjugation of an Alkyne-Modified Ligand to Azide-Functionalized Nanoparticles

This protocol outlines the attachment of a targeting ligand or imaging agent containing a terminal alkyne group to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-modified targeting ligand (e.g., alkyne-peptide, alkyne-folate)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • PBS (pH 7.4)

  • Centrifugal filter units

Procedure:

  • Reaction Setup:

    • Disperse the azide-functionalized nanoparticles in PBS (pH 7.4).

    • Add the alkyne-modified ligand to the nanoparticle suspension in a 3-5 molar excess relative to the estimated surface azide groups.

  • Catalyst Preparation:

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deionized water.

  • Click Reaction:

    • Add CuSO₄ and sodium ascorbate to the reaction mixture. The final concentrations should be in the range of 50-200 µM for CuSO₄ and 1-5 mM for sodium ascorbate. If using THPTA, pre-mix it with CuSO₄ before adding to the reaction.

    • Incubate the reaction for 1-2 hours at room temperature with gentle shaking, protected from light.

  • Purification:

    • Purify the ligand-conjugated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) using centrifugal filter units to remove the catalyst and excess ligand.

  • Characterization:

    • Confirm the successful conjugation using techniques such as UV-Vis spectroscopy (if the ligand has a chromophore), fluorescence spectroscopy (if the ligand is fluorescent), or HPLC analysis of a cleaved ligand.

    • Perform DLS and zeta potential measurements to assess any changes in nanoparticle size and surface charge after ligand conjugation.

    • Evaluate the biological activity of the conjugated ligand through in vitro cell binding or uptake studies.

Expected Results and Data Presentation

The surface modification of nanoparticles with this compound and subsequent ligand conjugation is expected to alter their physicochemical properties. The following tables provide an example of how to present the characterization data.

Table 1: Physicochemical Characterization of Nanoparticles at Each Stage of Modification

Nanoparticle SampleHydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SD
Bare Nanoparticles100 ± 2.50.15-25 ± 1.2
Azide-PEG-Nanoparticles125 ± 3.10.18-10 ± 0.8
Ligand-PEG-Nanoparticles130 ± 3.50.19-8 ± 0.9

Table 2: Quantification of Surface Modification

Surface MoietyQuantification MethodResult
Surface Amine GroupsNinhydrin Assay5.2 µmol/mg
Conjugated Azide-PEGTGA12% weight loss
Conjugated LigandFluorescence Spectroscopy2.1 µg ligand/mg NP

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful nanoparticle modification.

G cluster_0 Protocol 1: Nanoparticle Functionalization cluster_1 Protocol 2: Ligand Conjugation NP_Amine Amine-Functionalized Nanoparticle Conjugation Amide Bond Formation NP_Amine->Conjugation Linker This compound EDC_NHS EDC / NHS Activation Linker->EDC_NHS EDC_NHS->Conjugation NP_Azide Azide-Functionalized Nanoparticle NP_Azide_clone Azide-Functionalized Nanoparticle Purification1 Purification1 Conjugation->Purification1 Quenching & Purification Purification1->NP_Azide Ligand Alkyne-Modified Targeting Ligand Click CuAAC 'Click' Chemistry Ligand->Click Catalyst CuSO4 / Sodium Ascorbate Catalyst->Click NP_Targeted Targeted Nanoparticle NP_Azide_clone->Click Purification2 Purification2 Click->Purification2 Purification Purification2->NP_Targeted

Caption: Workflow for nanoparticle surface modification.

Signaling Pathway Considerations

The this compound linker itself is not known to directly participate in or modulate specific signaling pathways. Its primary role is to act as a stable and biocompatible tether for a functional moiety. The impact on signaling pathways will be determined entirely by the nature of the conjugated ligand. For instance, if a peptide that antagonizes a cell surface receptor is conjugated to the nanoparticle, the resulting nanoparticle will be able to modulate the signaling cascade downstream of that receptor.

G cluster_0 Targeted Nanoparticle cluster_1 Target Cell NP Nanoparticle Core PEG Azido-PEG-Acid Linker Ligand Targeting Ligand (e.g., Peptide) Receptor Cell Surface Receptor Ligand->Receptor Binding & Activation/ Inhibition Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Apoptosis) Signaling->Response

Caption: Ligand-receptor interaction and signaling.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low conjugation efficiency in Protocol 1 - Inactive EDC/NHS (hydrolyzed)- Incorrect buffer pH- Insufficient molar excess of linker- Use fresh EDC and NHS solutions.- Ensure MES buffer is at pH 6.0 for optimal EDC/NHS chemistry.- Increase the molar ratio of linker to nanoparticle surface amines.
Nanoparticle aggregation after modification - Incomplete PEGylation- Inappropriate buffer conditions- High nanoparticle concentration- Increase the concentration of the PEG linker during conjugation.- Ensure nanoparticles are in a suitable buffer (e.g., PBS) and at an appropriate pH.- Work with more dilute nanoparticle suspensions.
Low "click" reaction yield in Protocol 2 - Oxidation of Cu(I) to Cu(II)- Inactive catalyst- Use a copper-coordinating ligand like THPTA.- Prepare sodium ascorbate solution fresh to ensure its reducing activity.
Inconsistent DLS results - Sample polydispersity- Presence of aggregates or dust- Ensure PDI is low (<0.2). If high, consider further purification (e.g., filtration).- Filter samples before DLS measurement.

Conclusion

This compound is a valuable tool for the surface engineering of nanoparticles. The protocols and guidelines presented here provide a framework for the successful functionalization of nanoparticles for a variety of biomedical applications. Careful execution of the experimental procedures and thorough characterization at each step are essential for obtaining reproducible and reliable results. The versatility of the azide group for "click" chemistry opens up a vast landscape for the development of next-generation targeted nanomedicines.

References

Application Notes and Protocols for Ligand-Warhead Conjugation using N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the synthesis of a ligand-warhead conjugate using the heterobifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid. This linker possesses a terminal carboxylic acid for conjugation to amine-containing ligands and a terminal azide (B81097) group for the attachment of alkyne-functionalized warheads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3]

This protocol is designed for researchers in drug development and chemical biology seeking to create targeted therapeutics, such as antibody-drug conjugates (ADCs).

Experimental Overview

The conjugation process is a two-step sequential reaction. First, the ligand, typically a protein or antibody with accessible primary amines (e.g., lysine (B10760008) residues), is covalently linked to the carboxylic acid terminus of the this compound linker.[4][5][6] This is achieved through the formation of a stable amide bond mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5][7] Following the purification of the ligand-linker intermediate, an alkyne-functionalized warhead is attached to the azide terminus of the linker via CuAAC.[1][8] The final conjugate is then purified to remove excess reagents and byproducts.

G cluster_0 Step 1: Ligand-Linker Conjugation cluster_1 Step 2: Warhead Conjugation (Click Chemistry) Ligand Amine-Containing Ligand (e.g., Antibody) Activation Carboxylic Acid Activation (EDC/NHS) Ligand->Activation Linker This compound Linker->Activation Ligand_Linker Ligand-Linker Intermediate Activation->Ligand_Linker Amide Bond Formation Purification1 Purification 1 (e.g., Desalting Column) Ligand_Linker->Purification1 Purified_Ligand_Linker Purified Ligand-Linker Purification1->Purified_Ligand_Linker Proceed to Step 2 CuAAC CuAAC Reaction (CuSO4, Reductant, Ligand) Purified_Ligand_Linker->CuAAC Warhead Alkyne-Functionalized Warhead Warhead->CuAAC Final_Conjugate Ligand-Linker-Warhead Conjugate CuAAC->Final_Conjugate Triazole Ring Formation Purification2 Purification 2 (e.g., Chromatography) Final_Conjugate->Purification2 G cluster_0 Amide Bond Formation cluster_1 Triazole Formation (CuAAC) Ligand Ligand-NH2 EDC_NHS EDC, NHS pH 7.2-8.5 Ligand->EDC_NHS Linker_Acid + HOOC-PEG-NH-PEG-N3 Ligand_Linker Ligand-NH-CO-PEG-NH-PEG-N3 EDC_NHS->Ligand_Linker Warhead + HC≡C-Warhead Ligand_Linker->Warhead CuAAC Cu(I) catalyst (from CuSO4 + Reductant) Warhead->CuAAC Final_Conjugate Ligand-NH-CO-PEG-NH-PEG-(Triazole)-Warhead CuAAC->Final_Conjugate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(Azido-PEG3)-NH-PEG3-acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-NH-PEG3-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and what are their respective conjugation chemistries?

A1: this compound is a bifunctional linker with two key reactive groups:

  • Azide (B81097) group (-N₃): This group participates in "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule.

  • Carboxylic acid group (-COOH): This group can be activated to form a stable amide bond with primary amine groups (-NH₂) on a target molecule, such as a protein or peptide. This is typically achieved using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]

Q2: Can the secondary amine within the this compound linker interfere with the conjugation reactions?

A2: The secondary amine could potentially react with an activated carboxylic acid. However, the reaction of NHS esters with secondary amines is generally slower than with primary amines.[2] By carefully controlling the reaction conditions, particularly pH, you can favor the reaction of the terminal carboxylic acid of the linker with a primary amine on your target molecule.

Q3: What is the optimal pH for the EDC/NHS coupling of the carboxylic acid group to a primary amine?

A3: A two-step pH process is recommended for optimal efficiency. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[3][4] Following activation, the pH should be raised to 7.0-8.5 for the coupling reaction with the primary amine.[3] This is because the primary amine needs to be in its unprotonated, nucleophilic state to react efficiently with the NHS ester.

Q4: What are the key factors influencing the yield of the CuAAC reaction?

A4: The yield of the CuAAC reaction is influenced by several factors including:

  • Catalyst: The active catalyst is Cu(I). Using a reducing agent like sodium ascorbate (B8700270) is crucial to prevent oxidation to the inactive Cu(II) state.

  • Ligands: Using a copper-chelating ligand can stabilize the Cu(I) catalyst and increase reaction efficiency.

  • Reactant Concentrations: The molar ratio of the azide and alkyne, as well as the catalyst concentration, can impact the reaction rate and yield.[5]

  • Reaction Time: The reaction time required for completion can vary depending on the specific reactants and conditions. Monitoring the reaction progress is recommended.[5]

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate.

Troubleshooting Guides

EDC/NHS Carboxylic Acid Conjugation
Problem Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH for activation or coupling.Perform a two-step reaction: activate the carboxylic acid with EDC/NHS at pH 4.5-6.0 in a buffer like MES, then raise the pH to 7.2-8.0 for coupling to the amine.[3]
Hydrolysis of the NHS ester intermediate.Prepare EDC and NHS solutions immediately before use. Proceed with the amine coupling step promptly after the activation step. The half-life of NHS esters decreases at higher pH.
Incompatible buffer components.Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete in the reaction. Use non-amine, non-carboxylate buffers like MES for activation and phosphate (B84403) buffers for coupling.[6]
Inactive EDC or NHS.Use fresh, high-quality EDC and NHS. Store reagents properly, protected from moisture.
Precipitation during reaction Low solubility of reactants or conjugate.Consider using a co-solvent or a different buffer system. Ensure the concentration of EDC is not excessively high.[3]
Lack of Reactivity Carboxylic acid is not accessible.Ensure the carboxylic acid on your molecule is available for reaction and not sterically hindered.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive copper catalyst (oxidized to Cu(II)).Use a freshly prepared solution of a reducing agent like sodium ascorbate. Consider using a copper-stabilizing ligand.
Poor quality of azide or alkyne reagents.Use high-purity reagents. Check for degradation of starting materials.
Insufficient reaction time.Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS, TLC). The reaction time can vary from a few hours to overnight.[5]
Suboptimal reaction temperature.Most CuAAC reactions proceed well at room temperature, but gentle heating may be required in some cases.
Side Product Formation Oxidative homocoupling of the alkyne.Degas reaction solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
Difficulty in Purification Residual copper catalyst.Use a copper chelating agent like EDTA in the purification buffers or employ purification methods like size-exclusion chromatography.

Experimental Protocols

Protocol 1: Sequential EDC/NHS and CuAAC Conjugation of this compound to a Protein

This protocol describes the initial conjugation of the carboxylic acid end of the linker to a primary amine on a protein, followed by the "click" reaction of the azide group to an alkyne-modified molecule.

Part A: EDC/NHS Coupling of the Linker to a Protein

  • Buffer Preparation:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.

  • EDC/NHS Activation of this compound:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

    • Add a 10-50 fold molar excess of the this compound stock solution to the protein solution.

    • Add EDC and NHS to the protein-linker mixture to a final concentration of approximately 2 mM and 5 mM, respectively.[3]

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Adjust the pH of the reaction mixture to 7.2-7.4 by adding Coupling Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

Part B: CuAAC "Click" Reaction

  • Reactant Preparation:

    • Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a fresh stock solution of a Cu(I) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A typical concentration is 100 mM CuSO₄ and 1 M sodium ascorbate in water.

  • Click Reaction:

    • To the purified azide-functionalized protein from Part A, add the alkyne-modified molecule (typically 1.5-5 equivalents).

    • Add the CuSO₄ solution to a final concentration of 1-5 mol%.

    • Add the sodium ascorbate solution to a final concentration of 5-10 mol%.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or another suitable purification method to remove the copper catalyst and excess reagents.

Visualizations

experimental_workflow cluster_EDC_NHS Part A: EDC/NHS Coupling cluster_CuAAC Part B: CuAAC Reaction Protein_Prep Protein in Activation Buffer (pH 6.0) Activation Activate Linker with EDC/NHS (15-30 min) Protein_Prep->Activation Linker_Prep Prepare this compound EDC, and NHS solutions Linker_Prep->Activation Coupling Couple to Protein (pH 7.2-7.4, 1-2 hr) Activation->Coupling Quench_A Quench Reaction Coupling->Quench_A Purify_A Purify Azide-Protein Conjugate Quench_A->Purify_A Click Perform CuAAC Reaction (1-4 hr) Purify_A->Click Alkyne_Prep Prepare Alkyne-Molecule and Cu(I)/Ascorbate Alkyne_Prep->Click Purify_B Purify Final Conjugate Click->Purify_B

Caption: Sequential EDC/NHS and CuAAC conjugation workflow.

troubleshooting_workflow Start Low Conjugation Efficiency Check_Reaction Which reaction is inefficient? Start->Check_Reaction EDC_NHS_Issues EDC/NHS Coupling Check_Reaction->EDC_NHS_Issues EDC/NHS CuAAC_Issues CuAAC Reaction Check_Reaction->CuAAC_Issues CuAAC Check_pH Verify pH for activation (4.5-6.0) and coupling (7.0-8.5) EDC_NHS_Issues->Check_pH Check_Catalyst Fresh reducing agent used? Consider a Cu(I) ligand? CuAAC_Issues->Check_Catalyst Check_Reagents_EDC Use fresh EDC/NHS? Avoid amine/carboxylate buffers? Check_pH->Check_Reagents_EDC Success Improved Efficiency Check_Reagents_EDC->Success Check_Reagents_CuAAC Purity of azide/alkyne confirmed? Check_Catalyst->Check_Reagents_CuAAC Optimize_Time_Temp Optimize reaction time and temperature? Check_Reagents_CuAAC->Optimize_Time_Temp Optimize_Time_Temp->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Synthesis of N-(Azido-PEG3)-NH-PEG3-acid PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in N-(Azido-PEG3)-NH-PEG3-acid PROTAC synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of the azide (B81097) and carboxylic acid groups on the this compound linker?

The this compound is a heterobifunctional linker designed for PROTAC synthesis. The terminal azide group is utilized for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate the linker to a molecule containing an alkyne or a strained cycloalkyne, respectively.[1][2] The carboxylic acid terminus is reactive towards primary amine groups and is typically used to form a stable amide bond with a ligand for an E3 ubiquitin ligase or the target protein of interest (POI), often through activation with coupling agents like EDC and NHS.[3][4]

Q2: What are the main advantages of using a PEG-based linker in PROTAC design?

Polyethylene glycol (PEG) linkers offer several advantages in PROTAC development. Their hydrophilicity can improve the solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge.[5] This enhanced solubility can also be beneficial for cell permeability. Furthermore, the flexibility of the PEG chain can help in achieving the optimal orientation for the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

Q3: What are the common challenges associated with the synthesis and use of PEGylated linkers like this compound?

While beneficial, PEG linkers can present certain challenges. Synthetically, they can be more difficult and costly to produce compared to simple alkyl linkers. Purification of PEGylated compounds can also be problematic due to their tendency to be soluble in a wide range of solvents, which can lead to issues like streaking during silica (B1680970) gel chromatography.[6] From a pharmacological perspective, PEG linkers may have reduced metabolic stability in vivo compared to more rigid linkers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and application of this compound in PROTAC assembly.

Amide Coupling (Carboxylic Acid End)

Problem 1: Low yield during EDC/NHS-mediated amide coupling of the linker to an amine-containing ligand.

  • Potential Cause A: Inactive Coupling Agents. EDC is particularly sensitive to moisture and can hydrolyze over time.

    • Solution: Use fresh, high-quality EDC and NHS. Store EDC in a desiccator to protect it from moisture.[7]

  • Potential Cause B: Presence of Water. Water can hydrolyze the activated NHS-ester intermediate, regenerating the carboxylic acid and leading to low yields.

    • Solution: Ensure all solvents (e.g., DMF, DCM) and reagents are anhydrous.[7]

  • Potential Cause C: Suboptimal pH. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2, while the reaction of the NHS-activated ester with the amine is most efficient at a pH of 7-8.[8][9]

    • Solution: Consider a two-step procedure. First, activate the linker with EDC/NHS in a non-amine containing buffer at pH 5-6. Then, add the amine-containing ligand and adjust the pH to 7.2-7.5 for the coupling reaction.[8][10]

  • Potential Cause D: Competing Nucleophiles. Buffers containing primary amines, such as Tris or glycine, will compete with the target amine for reaction with the activated linker.

Click Chemistry (Azide End)

Problem 2: Low yield or failure of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Potential Cause A: Oxidation of Copper(I) Catalyst. The active catalyst in CuAAC is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state.

    • Solution: Degas all solvents and solutions before use. Run the reaction under an inert atmosphere (e.g., argon or nitrogen). Use a reducing agent, like sodium ascorbate (B8700270), to reduce Cu(II) to Cu(I) in situ.[6][12]

  • Potential Cause B: Catalyst Inhibition. Components of the reaction mixture may inhibit the copper catalyst.

    • Solution: The use of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency, especially in aqueous media.[6][12]

  • Potential Cause C: Impure Reagents. Impurities in the azide or alkyne starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your this compound and the alkyne-functionalized molecule.

Purification

Problem 3: Difficulty in purifying the final PROTAC molecule.

  • Potential Cause: High Polarity and Solubility of the PEG Linker. The PEG linker imparts high polarity and solubility in a broad range of solvents, making standard silica gel chromatography challenging.

    • Solution A: Reverse-Phase Chromatography. Reverse-phase HPLC is often more effective for purifying PEGylated compounds. A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used as the mobile phase.[7]

    • Solution B: Precipitation. If there is a significant solubility difference between your product and impurities, precipitation by adding a non-solvent can be an effective purification step.[6]

    • Solution C: Size Exclusion Chromatography (SEC) or Dialysis. For larger molecules, SEC or dialysis can be used to separate the PEGylated product from smaller impurities.[6][]

Experimental Protocols

General Protocol for EDC/NHS Coupling

This protocol describes the coupling of the carboxylic acid moiety of this compound to an amine-containing ligand (Ligand-NH2).

  • Activation of the Linker:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.[7]

  • Amide Bond Formation:

    • In a separate flask, dissolve the amine-containing ligand (1.5 equivalents) in anhydrous DMF or DCM.

    • Add a non-nucleophilic base such as DIPEA (2 equivalents).

    • Slowly add the activated linker solution to the ligand solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction and perform an appropriate aqueous work-up.

    • Purify the product by reverse-phase HPLC.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide moiety of the linker-ligand conjugate to an alkyne-functionalized molecule.

  • Reagent Preparation:

    • Prepare fresh stock solutions of Copper(II) sulfate (B86663) (CuSO₄) in water, sodium ascorbate in water, and a copper ligand (e.g., THPTA) in water.[6]

  • Reaction Setup:

    • Dissolve the azide-containing molecule (1 equivalent) and the alkyne-containing molecule (1.1 equivalents) in a degassed solvent mixture (e.g., t-BuOH/H₂O or DMSO/H₂O).

    • Add the THPTA ligand solution, followed by the CuSO₄ solution. Allow to mix for a few minutes.

    • Initiate the reaction by adding the sodium ascorbate solution.[6][12]

  • Reaction and Purification:

    • Stir the reaction at room temperature for 1-24 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.

Data Summary

ParameterEDC/NHS CouplingCuAAC (Click Chemistry)
Solvent Anhydrous DMF or DCMt-BuOH/H₂O, DMSO/H₂O
Key Reagents EDC, NHS, DIPEACuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA)
Stoichiometry Linker:NHS:EDC:Amine = 1:1.2:1.2:1.5Azide:Alkyne = 1:1.1
Temperature Room TemperatureRoom Temperature
Reaction Time 12-24 hours1-24 hours
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry Linker This compound Intermediate Azide-Linker-Ligand_A Linker->Intermediate Ligand_A E3 Ligase Ligand (Amine) Ligand_A->Intermediate EDC_NHS EDC, NHS, DIPEA EDC_NHS->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Ligand_B POI Ligand (Alkyne) Ligand_B->PROTAC CuAAC CuSO4, NaAsc, Ligand CuAAC->PROTAC

Caption: A general workflow for PROTAC synthesis.

Troubleshooting Logic for Low Yield in Amide Coupling

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling Check_Reagents Are coupling reagents (EDC/NHS) fresh? Start->Check_Reagents Use_Fresh Use fresh, high-quality reagents. Check_Reagents->Use_Fresh No Check_Conditions Are reaction conditions anhydrous? Check_Reagents->Check_Conditions Yes Dry_Solvents Use anhydrous solvents. Check_Conditions->Dry_Solvents No Check_pH Is the pH optimal? Check_Conditions->Check_pH Yes Two_Step Consider a two-step pH adjustment. Check_pH->Two_Step No Check_Buffer Does the buffer contain primary amines? Check_pH->Check_Buffer Yes Change_Buffer Use a non-amine buffer (e.g., PBS, MES). Check_Buffer->Change_Buffer Yes

Caption: Troubleshooting flowchart for amide coupling.

References

Technical Support Center: Purification of N-(Azido-PEG3)-NH-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of N-(Azido-PEG3)-NH-PEG3-acid conjugates. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of these heterotrifunctional PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main challenges in purifying these trifunctional conjugates stem from the heterogeneity of the reaction mixture and the inherent properties of the PEG chains.[1] Key difficulties include:

  • Separation from Starting Materials and Byproducts: Removing unreacted starting materials, especially those with similar polarities to the desired product, can be challenging. Common byproducts may include dimers or other side-products from the conjugation reaction.

  • PEG-Related Chromatographic Issues: The PEG chains can lead to broadened peaks during chromatography, making precise separation and quantification difficult.[1] This is due to the conformational flexibility and potential for multiple interaction points with the stationary phase.

  • Compound Stability: The conjugate may be sensitive to pH, temperature, or specific solvents used during the purification process, potentially leading to degradation.

  • Removal of Reaction Reagents: Catalysts (e.g., copper from CuAAC reactions), coupling agents, and solvents must be completely removed to ensure the purity of the final product.[1]

Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?

A multi-step or orthogonal purification strategy is often necessary for these complex molecules. The most common and effective techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for purifying PEGylated molecules.[2][] It separates compounds based on hydrophobicity. A C18 or C8 column is typically a good starting point.[2]

  • Size-Exclusion Chromatography (SEC): SEC is useful for separating molecules based on their size. It can be effective in removing smaller unreacted linkers and other low molecular weight impurities.[1]

  • Ion-Exchange Chromatography (IEX): Since the this compound conjugate has a carboxylic acid group, IEX can be employed to separate molecules based on charge. This can be particularly useful for separating the desired product from non-acidic impurities.

Q3: How can I assess the purity and confirm the identity of my purified conjugate?

A combination of analytical techniques is recommended for accurate purity assessment and structural confirmation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to confirm the molecular weight of the desired conjugate and identify any impurities.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the structure of the conjugate and can be used for quantitative purity analysis.[5][6][7][8][9] It is important to use a suitable solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6) to resolve key proton signals, such as the hydroxyl peak, which can be indicative of unreacted starting material.[6][7]

  • Analytical HPLC: A high-resolution analytical HPLC run on the purified fractions can confirm the purity and homogeneity of the final product.

Troubleshooting Guides

Below are common issues encountered during the purification of this compound conjugates and potential solutions.

Symptom Possible Cause(s) Suggested Solution(s)
Broad or Tailing Peaks in HPLC Secondary interactions with the stationary phase. Slow mass transfer kinetics of the PEG chain. Column overload. Inappropriate mobile phase.Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase to improve peak shape. Increase the column temperature (e.g., to 30-40°C) to improve peak symmetry. Reduce the amount of sample loaded onto the column. Optimize the gradient elution profile; a shallower gradient can improve resolution.
Low Recovery of Purified Conjugate Irreversible adsorption to the column matrix. Product degradation during purification. Precipitation of the conjugate on the column.Try a different column chemistry (e.g., C8 instead of C18) or modify the mobile phase. Investigate the stability of your conjugate at different pH values and temperatures; consider performing the purification at a lower temperature. Check the solubility of your conjugate in the mobile phase and adjust the composition if necessary.
Co-elution of Product and Impurities Starting materials or byproducts have very similar polarity to the desired product. Suboptimal HPLC gradient.Modify the HPLC gradient to improve resolution; a shallower gradient around the elution time of the components of interest is often helpful. Consider an orthogonal purification method. For example, if RP-HPLC fails to provide adequate separation, try SEC if there is a significant size difference between the product and the impurity.
Presence of Unexpected Peaks in Final Product Formation of side-products during the reaction. Degradation of the conjugate or starting materials. Contamination from reagents or solvents.Use LC-MS to identify the impurities and optimize the reaction conditions to minimize their formation. Assess the stability of all components under the experimental conditions. Ensure the use of high-purity reagents and solvents.

Experimental Protocols

General Protocol for RP-HPLC Purification

This protocol provides a starting point for the purification of this compound conjugates. Optimization will be required based on the specific characteristics of the crude reaction mixture and the HPLC system used.

  • Instrumentation and Column:

    • A preparative HPLC system with a gradient pump, autosampler, fraction collector, and a suitable detector (e.g., UV-Vis, ELSD, or MS).

    • A reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a small amount of DMSO or Mobile Phase A).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 4-5 mL/min (will vary based on column dimensions).

    • Column Temperature: 30°C.

    • Detection: UV detection at a relevant wavelength (if the conjugate has a chromophore) or using a more universal detector like ELSD or MS.

    • Gradient:

      • Start with a scout gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the product and impurities.

      • Optimize the gradient to achieve baseline separation. A shallow gradient around the elution time of the desired product is often necessary. For example:

        • 0-5 min: 5% B

        • 5-35 min: 5-50% B (shallow gradient)

        • 35-40 min: 50-95% B (wash)

        • 40-45 min: 95% B

        • 45-50 min: 95-5% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions based on the chromatogram, isolating the peak corresponding to the desired product.

    • Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the target conjugate.

  • Product Isolation:

    • Pool the pure fractions.

    • Remove the organic solvent (e.g., Acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Visualizations

Logical Workflow for Troubleshooting Purification Issues

G start Start Purification hplc Perform Preparative RP-HPLC start->hplc analyze Analyze Fractions by LC-MS hplc->analyze check_purity Purity Acceptable? analyze->check_purity pool_lyophilize Pool Fractions & Lyophilize check_purity->pool_lyophilize Yes troubleshoot Troubleshoot Purification check_purity->troubleshoot No end Pure Product pool_lyophilize->end broad_peaks Broad/Tailing Peaks? troubleshoot->broad_peaks optimize_hplc Optimize HPLC Conditions (Gradient, Temp, Additives) broad_peaks->optimize_hplc Yes low_recovery Low Recovery? broad_peaks->low_recovery No optimize_hplc->hplc change_column Change Column Chemistry or Purification Method low_recovery->change_column Yes coelution Co-elution? low_recovery->coelution No change_column->hplc coelution->hplc No orthogonal Use Orthogonal Method (e.g., SEC) coelution->orthogonal Yes orthogonal->hplc

Caption: A logical approach to troubleshooting common purification issues.

Experimental Workflow: Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound is a heterotrifunctional linker that can be utilized in the construction of complex bioconjugates like ADCs.[10][11][12][13][14] The azide (B81097) group allows for "click" chemistry, the amine for amide bond formation, and the carboxylic acid for another conjugation reaction.

G cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps cluster_purification Purification linker This compound activate_acid Activate Carboxylic Acid (e.g., with NHS ester) linker->activate_acid conjugate_to_ab Conjugate to Antibody (via activated acid) activate_acid->conjugate_to_ab 1. antibody Antibody antibody->conjugate_to_ab drug1 Drug 1 (with Alkyne) click_chem Click Chemistry (Azide-Alkyne Cycloaddition) drug1->click_chem 2. drug2 Drug 2 (with Amine) amide_bond Amide Bond Formation drug2->amide_bond 3. adc_intermediate1 Antibody-Linker Conjugate conjugate_to_ab->adc_intermediate1 adc_intermediate2 Antibody-Linker-Drug 1 click_chem->adc_intermediate2 final_adc Final ADC amide_bond->final_adc adc_intermediate1->click_chem adc_intermediate2->amide_bond purify Purify ADC (e.g., SEC, HIC) final_adc->purify

Caption: Workflow for ADC synthesis using a trifunctional linker.

References

avoiding side reactions with N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-NH-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you avoid common side reactions and achieve successful conjugation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two key reactive functional groups: an azide (B81097) group (-N₃) and a carboxylic acid group (-COOH), separated by a polyethylene (B3416737) glycol (PEG) spacer. The azide group is commonly used for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate with alkyne-containing molecules. The carboxylic acid group can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). The PEG spacer enhances solubility and reduces steric hindrance. This linker is frequently used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Q2: What are the main reaction pathways for the azide and carboxylic acid functional groups?

The azide group can react via:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction forms a stable triazole linkage with a terminal alkyne in the presence of a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that occurs between an azide and a strained alkyne (e.g., DBCO, BCN), ideal for applications in living systems where copper toxicity is a concern.

  • Staudinger Ligation: A reaction with a phosphine (B1218219) to form an aza-ylide intermediate, which can then be trapped to form a stable amide bond. This is a metal-free alternative to click chemistry.

The carboxylic acid group is typically activated to react with primary amines through:

  • EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) activates the carboxylic acid to form a more stable NHS ester, which then readily reacts with primary amines to form an amide bond.

Q3: What are the most common side reactions to be aware of?

  • With the Azide Group (during CuAAC): The primary concern is the copper-catalyzed formation of reactive oxygen species (ROS), which can lead to oxidative damage of sensitive biomolecules, particularly proteins.

  • With the Carboxylic Acid Group (during EDC/NHS coupling): Hydrolysis of the activated NHS-ester is a common side reaction, especially at high pH, which deactivates the linker. Also, using buffers containing primary amines (like Tris or glycine) will compete with the target molecule for reaction with the activated linker.

  • General Issues: Steric hindrance can prevent efficient conjugation, especially with large biomolecules. Aggregation of the final conjugate can also occur, particularly if the payload is hydrophobic.

Q4: How should I store this compound?

It is recommended to store the reagent at -20°C in a desiccated environment to prevent degradation from moisture. Before use, allow the vial to equilibrate to room temperature before opening to avoid condensation.

Troubleshooting Guides

Issue 1: Low Conjugation Yield
Possible Cause Recommended Solution
Hydrolysis of activated carboxylic acid (NHS-ester) Perform the EDC/NHS activation at a slightly acidic pH (e.g., pH 6.0) to improve the stability of the NHS-ester. The subsequent reaction with the amine should be carried out at a pH of 7.2-8.5 for optimal efficiency.
Suboptimal molar ratio of reagents For EDC/NHS coupling, use a molar excess of EDC and NHS over the carboxylic acid groups. A common starting point is a 2 to 5-fold molar excess. For click chemistry, a slight excess (1.5 to 5-fold) of the azide or alkyne partner is often used.
Incompatible buffer components Avoid buffers containing primary amines (e.g., Tris, glycine) during EDC/NHS coupling as they will compete with the target amine. Use buffers like MES for the activation step and PBS for the conjugation step.
Steric hindrance Consider using a longer PEG linker if steric hindrance is suspected. Site-specific conjugation strategies can also be employed to target more accessible sites on the biomolecule.
Degradation of the linker Ensure proper storage of the this compound at -20°C and protect it from moisture.
Inefficient Cu(I) catalyst in CuAAC Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain copper in its active Cu(I) state. The use of a copper-stabilizing ligand like THPTA is also recommended.
Issue 2: Protein/Biomolecule Damage or Aggregation
Possible Cause Recommended Solution
Oxidative damage during CuAAC To minimize the formation of reactive oxygen species (ROS), perform the reaction under anaerobic conditions.[1][] The inclusion of a copper-chelating ligand can also protect the biomolecule. Alternatively, use a copper-free click chemistry method like SPAAC.
High degree of conjugation A high drug-to-antibody ratio (DAR) can lead to aggregation, especially with hydrophobic payloads. Optimize the molar ratio of the linker to the biomolecule to control the degree of conjugation.
Conformational changes in the biomolecule The conjugation process itself might induce structural changes. Optimize reaction conditions such as temperature (consider performing the reaction at 4°C overnight instead of room temperature for a shorter period) to minimize the risk of denaturation.
Hydrophobicity of the final conjugate The PEG spacer in the linker is designed to increase hydrophilicity. However, if the conjugated molecule is very hydrophobic, aggregation can still occur. Analyze the final product using size-exclusion chromatography (SEC) to detect aggregates.

Quantitative Data Summary

Table 1: Comparison of Azide-Alkyne Ligation Methods

Parameter CuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted)
Reaction Rate Generally faster (second-order rate constants typically 10¹ to 10³ M⁻¹s⁻¹)Slower (second-order rate constants typically 10⁻³ to 1 M⁻¹s⁻¹)
Biocompatibility Potentially cytotoxic due to the copper catalyst, which can generate ROS.Excellent biocompatibility as it is a catalyst-free reaction, suitable for in vivo applications.
Typical Yield High, often near-quantitative.[3]High, but can be slightly lower than CuAAC depending on the specific strained alkyne used.
Side Reactions Oxidative damage to proteins is a major concern.Can have non-specific reactions with thiols.
Recommendation Ideal for in vitro conjugations where speed and high yield are critical and the biomolecule is not overly sensitive to oxidation.The preferred method for in vivo studies and for conjugating to sensitive biomolecules where copper toxicity is a concern.[4]

Table 2: Recommended Reaction Conditions for EDC/NHS Coupling

Parameter Recommended Range Rationale
Activation pH 5.0 - 6.5Optimal for the formation of the O-acylisourea intermediate and its subsequent reaction with NHS, while minimizing hydrolysis of EDC.[5]
Conjugation pH 7.2 - 8.5At this pH, primary amines are deprotonated and more nucleophilic, leading to efficient reaction with the NHS-ester.[6]
EDC:Carboxylic Acid Molar Ratio 2:1 to 10:1A molar excess of EDC is needed to drive the reaction. The optimal ratio depends on the concentration of the reactants.
NHS:EDC Molar Ratio 0.5:1 to 1.5:1NHS stabilizes the reactive intermediate. A ratio close to 1:1 is often effective.[7]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can reduce the rate of hydrolysis of the NHS-ester and minimize potential damage to sensitive biomolecules.
Reaction Time Activation: 15-30 min; Conjugation: 1-4 hours at RT or overnight at 4°CSufficient time is needed for the reactions to proceed to completion.

Experimental Protocols & Workflows

Protocol 1: Two-Step Conjugation using EDC/NHS followed by SPAAC

This protocol describes the conjugation of a protein (containing primary amines) to an alkyne-containing molecule using this compound as the linker.

Part A: Activation of this compound with EDC/NHS

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation:

    • In a reaction tube, add the desired amount of this compound.

    • Add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.

    • Incubate at room temperature for 15-30 minutes.

Part B: Conjugation of Activated Linker to Protein

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.4).

  • Conjugation:

    • Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.

Part C: SPAAC Reaction with an Alkyne-Containing Molecule

  • Reagent Preparation: Prepare a stock solution of the strained alkyne-containing molecule (e.g., DBCO-functionalized molecule) in a compatible solvent.

  • Click Reaction:

    • Add a 2- to 5-fold molar excess of the alkyne-containing molecule to the azide-functionalized protein from Part B.

    • Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove unreacted components.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation, determine the drug-to-antibody ratio (DAR), and assess purity.[8][9][10]

experimental_workflow cluster_part_a Part A: Linker Activation cluster_part_b Part B: Protein Conjugation cluster_part_c Part C: SPAAC Reaction A1 Prepare this compound A3 Activate Linker (15-30 min, RT) A1->A3 A2 Prepare EDC/Sulfo-NHS A2->A3 B2 Conjugate Activated Linker to Protein (2h RT or overnight 4°C) A3->B2 Activated Linker B1 Prepare Protein (in PBS, pH 7.4) B1->B2 B3 Purify Azide-Protein Conjugate (SEC or Dialysis) B2->B3 C2 Perform SPAAC Reaction (4-24h) B3->C2 Azide-Protein C1 Prepare Strained Alkyne Molecule C1->C2 C3 Final Purification C2->C3 C4 Characterization (MS, HPLC, SDS-PAGE) C3->C4

Figure 1. Experimental workflow for a two-step conjugation using this compound.
Logical Flow for Troubleshooting Low Yield

troubleshooting_low_yield cluster_checks Initial Checks cluster_edc_nhs EDC/NHS Coupling Issues cluster_click_chem Click Chemistry Issues cluster_solutions Potential Solutions start Low Conjugation Yield check_reagents Reagents properly stored and freshly prepared? start->check_reagents check_buffer Buffer composition correct? (Amine-free for EDC/NHS) start->check_buffer check_ph Verify pH for activation (6.0) and conjugation (7.2-8.5) check_reagents->check_ph Yes solution_reagents Use fresh reagents check_reagents->solution_reagents No check_buffer->check_ph Yes solution_buffer Use appropriate buffers check_buffer->solution_buffer No check_ratio Optimize molar ratios (EDC/NHS and linker) check_ph->check_ratio Yes solution_ph Adjust pH check_ph->solution_ph No check_hydrolysis Minimize reaction time and consider lower temperature check_ratio->check_hydrolysis Yes check_catalyst CuAAC: Check Cu(I) source, reducing agent, and ligand check_ratio->check_catalyst If using CuAAC check_sterics Consider steric hindrance check_ratio->check_sterics solution_ratio Optimize stoichiometry check_ratio->solution_ratio No solution_conditions Modify time/temperature check_hydrolysis->solution_conditions Potential Issue solution_cu Optimize CuAAC conditions check_catalyst->solution_cu Issue Found solution_linker Use a longer PEG linker or switch to SPAAC check_sterics->solution_linker Potential Issue

Figure 2. Logical diagram for troubleshooting low conjugation yield.

References

Technical Support Center: Optimizing N-(Azido-PEG3)-NH-PEG3-acid Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for N-(Azido-PEG3)-NH-PEG3-acid click chemistry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule containing an azide (B81097) group, a free amine, and a carboxylic acid, connected by polyethylene (B3416737) glycol (PEG) spacers. The azide group allows for "click" chemistry reactions, a set of rapid, selective, and high-yield reactions for bioconjugation.[1][2] The PEG linkers enhance solubility and reduce aggregation of the resulting conjugate, which is particularly beneficial in biological applications.[3] This molecule is commonly used in drug development, for applications such as the construction of Proteolysis Targeting Chimeras (PROTACs) and the site-specific labeling of proteins and other biomolecules.[3][4]

Q2: What are the main types of click chemistry reactions I can perform with this linker?

The azide group on this linker can participate in two primary types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[5][6] It is a highly efficient and regioselective reaction.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[7][] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems and with sensitive biomolecules.[4]

Q3: How should I store and handle this compound?

Azide-PEG derivatives should be stored at -20°C in a moisture-free environment and protected from repeated freeze-thaw cycles to maintain stability.[9] When preparing to use the reagent, allow the vial to warm to room temperature before opening to prevent moisture condensation.[4] It is recommended to dissolve the linker in an anhydrous organic solvent like DMSO or DMF immediately before use, as the NHS-ester moiety (if present) can readily hydrolyze.[10]

Q4: Can the PEG linker affect my click chemistry reaction?

Yes, the PEG linker can influence the reaction. The hydrophilic nature of PEG enhances the solubility of reactants in aqueous buffers, which can be beneficial for biological applications.[3] Some studies have shown that a PEG linker can even increase the rate of SPAAC reactions.[3] However, the flexibility and size of the PEG chain can also introduce steric hindrance, which might need to be considered when designing your experiment.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient catalyst (CuAAC)Prepare fresh sodium ascorbate (B8700270) solution. Ensure the copper sulfate (B86663) solution is not expired. Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction.[5][12][13]
Inactive strained alkyne (SPAAC)Ensure the strained alkyne (e.g., DBCO, BCN) has been stored properly and is not degraded.
Hydrolysis of linkerIf using an NHS ester derivative to attach the linker to your molecule, ensure you are using an amine-free buffer (e.g., PBS) at a pH between 7 and 9.[10]
Steric hindranceThe PEG chain or the biomolecule itself may be sterically hindering the reaction. Consider increasing the reaction time or temperature. For CuAAC, using a ligand can help overcome some steric challenges.
Incorrect solventThe choice of solvent can significantly impact reaction rates.[14] For biomolecules, aqueous buffers are common, but a small percentage of an organic co-solvent like DMSO or DMF (typically <10%) may be needed to dissolve the linker and can improve reaction efficiency.[3][4]
Multiple Unidentified Products (Side Reactions) Oxidative damage to biomolecules (CuAAC)The combination of Cu(II) and a reducing agent can generate reactive oxygen species. The inclusion of a copper-chelating ligand is crucial to protect sensitive biomolecules from oxidative damage.[5]
Aggregation of reactantsThe PEG linker is designed to minimize aggregation, but if you are working with hydrophobic molecules, aggregation can still occur. Consider adjusting the solvent system or reactant concentrations.
Non-specific bindingEnsure proper purification of your starting materials to remove any reactive impurities.
Difficulty Purifying the Final Product Excess reagentsUnreacted PEG linker and other small molecules can be removed by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) for larger biomolecules.[5]
Similar properties of product and starting materialPurification of PEGylated compounds can be challenging due to their polarity.[15] Reverse-phase HPLC with a suitable gradient can be effective for separating the product from unreacted starting materials.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating an alkyne-modified molecule with this compound.

Materials:

  • This compound

  • Alkyne-modified molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare the Reactants:

    • Dissolve the this compound in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).

    • Dissolve the alkyne-modified molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Prepare the Catalyst Premix:

    • In a separate microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.[5] Let this solution stand for a few minutes.

  • Set up the Reaction:

    • In a reaction tube, combine the alkyne-modified molecule and the this compound stock solution. A molar excess of the azide linker (e.g., 3-10 fold) is typically used.

    • Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[5]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[5]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.

    • Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general procedure for conjugating a strained alkyne-modified molecule (e.g., DBCO- or BCN-modified) with this compound.

Materials:

  • This compound

  • Strained alkyne-modified molecule (e.g., DBCO- or BCN-functionalized)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare the Reactants:

    • Dissolve the this compound in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).

    • Dissolve the strained alkyne-modified molecule in the reaction buffer to a desired concentration.

  • Set up the Reaction:

    • Add the this compound stock solution to the solution of the strained alkyne-modified molecule. A molar excess of the azide linker (e.g., 2-10 fold) is typically used.

    • Ensure the final concentration of the organic solvent is kept low (e.g., <10%) to avoid denaturation if working with proteins.[3]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[3] Alternatively, the reaction can be performed at 4°C for overnight incubation.[3]

  • Purification:

    • Purify the final conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_azide Dissolve this compound in DMSO/DMF mix Mix Azide and Alkyne Reactants prep_azide->mix prep_alkyne Prepare Alkyne/Strained Alkyne in Reaction Buffer prep_alkyne->mix add_catalyst Add Cu(I) Catalyst (for CuAAC) mix->add_catalyst CuAAC incubate Incubate (Time and Temperature) mix->incubate SPAAC add_catalyst->incubate purify Purify Conjugate (e.g., SEC, HPLC) incubate->purify analyze Analyze Product (e.g., MS, SDS-PAGE) purify->analyze

Caption: A generalized experimental workflow for click chemistry conjugation.

troubleshooting_tree start Low or No Product Yield? q_catalyst Using CuAAC? start->q_catalyst q_purification Difficulty with Purification? start->q_purification a_catalyst_yes Check Catalyst Components: - Fresh Sodium Ascorbate? - Active CuSO4? - Using a Ligand (e.g., THPTA)? q_catalyst->a_catalyst_yes Yes a_catalyst_no Check Strained Alkyne: - Proper Storage? - Potential Degradation? q_catalyst->a_catalyst_no No (SPAAC) q_conditions Reaction Conditions Optimized? a_catalyst_yes->q_conditions a_catalyst_no->q_conditions a_conditions Consider: - Increasing Reaction Time/Temp - Adjusting Reactant Ratio - Optimizing Solvent System q_conditions->a_conditions a_purification Try Alternative Methods: - Dialysis for large molecules - Size-Exclusion Chromatography - Reverse-Phase HPLC q_purification->a_purification

Caption: A decision tree for troubleshooting common click chemistry issues.

References

solubility issues with N-(Azido-PEG3)-NH-PEG3-acid and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-NH-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this bifunctional linker and to troubleshoot common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic, bifunctional crosslinker.[1][2][3] It features a terminal azide (B81097) group and a terminal carboxylic acid group, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer. The azide group allows for "click chemistry" reactions with alkyne-containing molecules, while the carboxylic acid can be activated to react with primary amines.[4] Its primary applications are in bioconjugation, such as linking molecules to proteins, peptides, or other biomolecules for drug delivery, diagnostics, and proteomics research.[5]

Q2: In which solvents is this compound soluble?

A2: this compound is generally soluble in water, as well as polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4] The PEG component of the molecule enhances its hydrophilicity and water solubility.[2][6]

Q3: How does the molecular weight of a PEG linker affect its solubility?

A3: Generally, as the molecular weight of a polyethylene glycol (PEG) polymer increases, its solubility in water and organic solvents tends to decrease.[5][7] Low molecular weight PEGs, like the PEG3 units in this linker, are typically readily soluble in aqueous solutions.[7]

Q4: Does the salt form of this linker affect its solubility?

A4: Yes, this compound is often supplied as an HCl salt.[4] This salt form of the secondary amine within the linker can improve its solubility in aqueous buffers.

Q5: How should I store this compound?

A5: It is recommended to store this reagent at -20°C for long-term stability.[4][8] PEGs are known to be hygroscopic, meaning they can absorb moisture from the air, so it is important to store them in a dry environment.[9]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving and using this compound in experimental workflows.

Problem 1: The compound is not dissolving in my aqueous buffer.
  • Possible Cause 1: Suboptimal pH. The carboxylic acid and secondary amine groups on the linker have pKa values that influence their charge state and, consequently, solubility at a given pH. The solubility of the linker can be significantly affected by the pH of the buffer.

  • Solution 1: Adjust the pH.

    • For acidic linkers, increasing the pH of the buffer (e.g., to 7.0-8.5) will deprotonate the carboxylic acid, increasing its negative charge and enhancing its solubility in water.

    • If you are working with the HCl salt form, the amine is protonated. In a neutral or slightly basic buffer, the molecule will be zwitterionic, which can also aid solubility.

  • Possible Cause 2: Low Temperature. The dissolution of some compounds can be slower at lower temperatures.

  • Solution 2: Gentle Warming. Try gently warming the solution to around 30-40°C. Avoid excessive heat, as it could potentially degrade the molecule.

  • Possible Cause 3: Insufficient Mixing. The compound may not have been adequately dispersed in the solvent.

  • Solution 3: Vortexing or Sonication. After adding the compound to the buffer, vortex the solution thoroughly. If it still doesn't dissolve, brief sonication in a water bath can help to break up any aggregates and promote dissolution.

Problem 2: The compound precipitates out of solution after being added to the reaction mixture.
  • Possible Cause 1: High Concentration. You may be attempting to create a solution that is above the solubility limit of the compound in that specific buffer system.

  • Solution 1: Prepare a Concentrated Stock in an Organic Solvent. First, dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO or DMF, in which it is highly soluble.[4][10] Then, add this concentrated stock solution dropwise to your aqueous reaction buffer while vortexing. Ensure the final concentration of the organic solvent in your reaction is low enough (typically <10%) to not negatively impact your biomolecules.[11]

  • Possible Cause 2: Incompatible Buffer Components. Certain salts or other additives in your reaction buffer could be reducing the solubility of the PEG linker.

  • Solution 2: Buffer Exchange. If possible, perform a buffer exchange on your biomolecule into a buffer system known to be compatible with PEG linkers, such as a phosphate (B84403) or borate (B1201080) buffer.

Quantitative Data Summary

SolventCompatibilityNotes
WaterSoluble[4]Solubility is pH-dependent. The HCl salt form enhances aqueous solubility.
DMSO (Dimethyl sulfoxide)Soluble[4][10]A good choice for preparing concentrated stock solutions.
DMF (Dimethylformamide)Soluble[4][10]Another suitable organic solvent for creating stock solutions.
Dichloromethane (DCM)Soluble[8][10]
EthanolSoluble
ChloroformSoluble[9]
Tetrahydrofuran (THF)Soluble[7]
TolueneLess Soluble[9]
Diethyl EtherNot Soluble[9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the recommended method for preparing a stock solution of this compound.

  • Equilibrate the Reagent: Allow the vial containing the linker to warm to room temperature before opening to prevent condensation of moisture.[9]

  • Weigh the Reagent: Quickly weigh the desired amount of the linker in a microcentrifuge tube.

  • Initial Dissolution: Add a small volume of anhydrous DMSO or DMF to the solid linker to create a concentrated stock solution (e.g., 10-100 mM).

  • Mixing: Vortex the solution until the linker is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.[9]

Protocol 2: General Aqueous Dissolution

This protocol is for directly dissolving the linker in an aqueous buffer.

  • Equilibrate the Reagent: As in the previous protocol, allow the vial to reach room temperature before opening.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH as needed (typically pH 7.2-8.0 for reactions with amines).

  • Dissolution: Add the weighed linker directly to the buffer.

  • Mixing: Vortex the solution vigorously. If dissolution is slow, gentle warming or brief sonication can be applied.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

G cluster_0 Troubleshooting Workflow start Solubility Issue (Precipitate or Undissolved Solid) check_pH Is the buffer pH optimal (e.g., 7.0-8.5)? start->check_pH adjust_pH Adjust buffer pH check_pH->adjust_pH No check_organic Was a stock solution in DMSO/DMF used? check_pH->check_organic Yes adjust_pH->check_pH prepare_stock Prepare a concentrated stock in DMSO or DMF check_organic->prepare_stock No success Solubility Achieved check_organic->success Yes add_dropwise Add stock solution dropwise to aqueous buffer with mixing prepare_stock->add_dropwise add_dropwise->success

Caption: A troubleshooting workflow for addressing solubility issues.

G cluster_0 Click Chemistry Pathway cluster_1 Carbodiimide Coupling Pathway reagent This compound N3-PEG3-NH-PEG3-COOH alkyne Alkyne-Modified Molecule reagent:azide->alkyne Cu(I) or strain-promoted amine Amine-Containing Molecule (e.g., Protein) reagent:acid->amine EDC/NHS activation triazole Stable Triazole Linkage alkyne->triazole amide Stable Amide Bond amine->amide

Caption: Reaction pathways for this compound.

References

Technical Support Center: Deprotection of Boc-Protected N-(Azido-PEG3)-NH-PEG3-Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of Boc-protected N-(Azido-PEG3)-NH-PEG3-acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for deprotecting a Boc-protected amine on a PEG derivative?

The most common method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA). A solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM) is standard.[1] The reaction is usually performed at room temperature for 30 minutes to 2 hours.[2][3] Another common reagent is 4M HCl in 1,4-dioxane.[1]

Q2: Is the azido (B1232118) group stable under the acidic conditions required for Boc deprotection?

Yes, the azido group is stable to the acidic conditions used for Boc deprotection, such as treatment with TFA. This allows for the selective removal of the Boc group without affecting the azide (B81097) functionality, which is crucial for subsequent click chemistry reactions.

Q3: Will the carboxylic acid moiety in my this compound derivative be affected by the acidic deprotection conditions?

The carboxylic acid group is generally stable under the standard acidic conditions used for Boc deprotection. However, if your molecule contains other acid-labile groups, such as esters, they may be susceptible to cleavage, especially with prolonged reaction times or stronger acidic conditions.[1]

Q4: What is the purpose of using scavengers during Boc deprotection?

During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate electron-rich residues in your molecule, leading to unwanted side products. Scavengers, such as triisopropylsilane (B1312306) (TIS), are added to trap these cations and prevent side reactions.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete or Slow Deprotection 1. Insufficient Acid Strength or Concentration: The concentration of TFA may be too low for complete deprotection.[1]2. Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.[1]3. Steric Hindrance: The PEG chain may sterically hinder the approach of the acid to the Boc-protected amine.[1]4. Poor Solubility: The Boc-protected PEG derivative may not be fully dissolved in the reaction solvent.1. Increase Acid Concentration: Gradually increase the TFA concentration, for example, from 20% to 50% in DCM.[1]2. Extend Reaction Time or Increase Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. If the reaction is slow at 0°C, allow it to warm to room temperature.[1]3. Use a Stronger Acid System: Consider using neat TFA for a short duration if the substrate is stable, or switch to 4M HCl in dioxane.[1]4. Improve Solubility: Ensure the chosen solvent provides good solubility for your PEGylated compound. If using TFA in DCM, ensure the compound is fully dissolved before proceeding.
Observation of Side Products 1. Alkylation by tert-butyl Cation: The tert-butyl cation generated during deprotection can react with nucleophilic sites on your molecule.2. Degradation of Other Functional Groups: If your molecule contains other acid-sensitive groups (e.g., esters), they may be cleaved under the reaction conditions.[1]1. Add Scavengers: Include scavengers like triisopropylsilane (TIS) (typically 2.5-5% v/v) in your reaction mixture to trap the tert-butyl cations.[1]2. Use Milder Conditions: If acid-labile groups are present, consider using milder deprotection conditions. This could involve using a lower concentration of TFA or a shorter reaction time. For highly sensitive substrates, alternative deprotection methods might be necessary.
Difficulty in Product Isolation and Purification 1. Residual TFA: TFA can be difficult to remove completely and can interfere with subsequent steps.2. Solubility of the Deprotected Product: The resulting amine salt may have different solubility properties than the starting material, making extraction and purification challenging.1. Co-evaporation: After removing the bulk of the TFA and solvent under reduced pressure, co-evaporate the residue with a solvent like toluene (B28343) (3x) to remove residual TFA.[1]2. Precipitation: The deprotected PEG-linker, as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]3. Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1]

Quantitative Data Summary

The following table summarizes common reaction conditions for Boc deprotection. While yields are highly substrate-dependent, these conditions provide a good starting point for optimization.

Reagent Concentration Solvent Temperature Typical Reaction Time Purity Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp.30 min - 2 hoursA study found that 55% TFA in DCM resulted in higher purity peptides compared to 100% TFA, likely due to better resin swelling and solvent transfer.[1]
Trifluoroacetic Acid (TFA)100% (neat)NoneRoom Temp.5 - 30 minCan lead to incomplete deprotection in some cases due to poor solvent penetration, potentially resulting in lower purity.[4]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp.1 - 4 hoursA strong acid system that can be effective when TFA is not sufficient.

Experimental Protocols

Detailed Protocol for TFA-Mediated Boc Deprotection

This protocol provides a general procedure for the deprotection of Boc-protected this compound derivatives.

Materials:

  • Boc-protected this compound derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG derivative in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: While stirring, add TFA to the desired final concentration (e.g., 20-50% v/v). If using a scavenger, add TIS (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up (Removal of TFA):

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times to ensure the removal of residual TFA.[1] The product at this stage is the TFA salt of the deprotected amine.

  • Neutralization (Optional, to obtain the free amine):

    • Dissolve the residue in a suitable organic solvent (e.g., DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO2 evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Visualizations

Boc_Deprotection_Workflow cluster_prep Reaction Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification cluster_neutralization Optional Neutralization start Boc-Protected Azido-PEG-Acid dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (and Scavengers) cool->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate tfa_salt Deprotected Amine (TFA Salt) coevaporate->tfa_salt neutralize Wash with aq. NaHCO3 tfa_salt->neutralize Optional dry Dry & Concentrate neutralize->dry free_amine Free Amine Product dry->free_amine

Caption: Experimental workflow for the Boc deprotection of this compound derivatives.

Troubleshooting_Logic cluster_incomplete Incomplete Deprotection? cluster_side_products Side Products Observed? cluster_purification Purification Issues? start Problem Encountered q_incomplete Incomplete Reaction? start->q_incomplete q_side_products Side Products? start->q_side_products No q_purification Purification Difficulty? start->q_purification No cause_acid Insufficient Acid Strength/Conc. q_incomplete->cause_acid Yes cause_time Inadequate Time/Temp. q_incomplete->cause_time Yes cause_steric Steric Hindrance q_incomplete->cause_steric Yes sol_acid Increase TFA Conc. or use HCl/Dioxane cause_acid->sol_acid sol_time Extend Time or Warm to RT cause_time->sol_time cause_steric->sol_acid cause_alkylation t-Butyl Cation Alkylation q_side_products->cause_alkylation Yes sol_scavenger Add Scavengers (e.g., TIS) cause_alkylation->sol_scavenger cause_tfa Residual TFA q_purification->cause_tfa Yes cause_solubility Product Solubility q_purification->cause_solubility Yes sol_coevaporate Co-evaporate with Toluene cause_tfa->sol_coevaporate sol_precipitate Precipitate with Non-polar Solvent cause_solubility->sol_precipitate

Caption: Troubleshooting logic for Boc deprotection of PEG derivatives.

References

Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis with N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs) using the N-(Azido-PEG3)-NH-PEG3-acid linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you optimize your experimental workflow and improve final ADC yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in my ADC synthesis when using this compound?

Low yield in ADC synthesis can stem from several factors throughout the conjugation and purification process. The most common culprits include:

  • Inefficient Activation of the Linker: The carboxylic acid group on the this compound linker requires activation, typically with EDC and NHS, to react with the lysine (B10760008) residues on the antibody. Incomplete or inefficient activation is a primary reason for low conjugation efficiency.

  • Antibody Aggregation: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the antibody, leading to aggregation and precipitation out of solution.[1][2] While PEG linkers are designed to enhance solubility, improper reaction conditions or high drug-to-antibody ratios (DAR) can still induce aggregation.[1]

  • Suboptimal Drug-to-Antibody Ratio (DAR): Achieving the desired DAR is critical. A low DAR results in a lower overall yield of the therapeutic conjugate. Factors influencing DAR include the molar ratio of linker to antibody, reaction time, and temperature.

  • Losses During Purification: The purification process is a significant contributor to yield loss. Methods used to remove unconjugated antibody, free linker, and drug, as well as to separate different DAR species, can be harsh and lead to product loss.

  • Instability of Reactants: The stability of the antibody, linker, and drug payload under the reaction conditions is crucial. Degradation of any of these components will result in a lower yield of the final ADC.

Q2: How can I improve the activation of the this compound linker?

The activation of the carboxylic acid on the linker is a critical step. Here are key parameters to optimize:

  • Use Fresh EDC and NHS/Sulfo-NHS: Both EDC and NHS are moisture-sensitive and can hydrolyze over time, leading to reduced activity.[3] It is recommended to use freshly prepared solutions for each reaction.

  • Optimize pH: The activation reaction with EDC is most efficient at a slightly acidic pH (typically 4.5-6.0) in a buffer free of extraneous carboxyl or amine groups, such as MES buffer.[3][4][5] The subsequent conjugation to the antibody's primary amines is favored at a physiological to slightly basic pH (7.2-8.5).[3] A two-step protocol with a pH shift is often recommended.

  • Molar Ratio of EDC/NHS to Linker: A molar excess of EDC and NHS over the linker is required to drive the reaction to completion. A starting point is typically a 1.5 to 5-fold molar excess of both EDC and NHS relative to the linker.

Q3: What strategies can I employ to minimize antibody aggregation during conjugation?

Minimizing aggregation is key to maximizing the yield of soluble, functional ADC. Consider the following:

  • Inclusion of Organic Co-solvents: For hydrophobic payloads, the addition of a small percentage (typically 5-10%) of an organic co-solvent like DMSO or DMA can improve the solubility of the linker-payload complex and reduce aggregation.[6][7] However, excessive amounts of organic solvent can also lead to antibody denaturation and aggregation, so optimization is necessary.[6]

  • Control of Drug-to-Antibody Ratio (DAR): Higher DARs often correlate with increased aggregation due to the increased hydrophobicity of the ADC.[2] If aggregation is an issue, consider targeting a lower DAR by adjusting the linker-to-antibody molar ratio.

  • Use of Hydrophilic Linkers: The inherent PEG chains in this compound contribute to the hydrophilicity of the conjugate, which helps to mitigate aggregation.[8]

  • Optimization of Reaction Conditions: Factors such as temperature, pH, and incubation time can influence aggregation. Performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration may reduce aggregation.

Q4: How do I choose the right purification method to maximize yield?

The choice of purification method depends on the specific impurities to be removed and the desired purity of the final ADC. A multi-step approach is often necessary.

  • Size Exclusion Chromatography (SEC): SEC is effective for removing small molecule impurities like unconjugated drug-linker and for buffer exchange. However, it may not efficiently separate different DAR species or aggregates from the monomeric ADC.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity.[9][10][11][12] It can effectively separate unconjugated antibody, different DAR species, and aggregates.[10] Optimizing the salt concentration and gradient is crucial for achieving good separation and yield.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge differences and can be used to remove unconjugated antibody and certain impurities.

  • Protein A Affinity Chromatography: This method is highly specific for the Fc region of antibodies and can be used to capture the antibody and ADC, while washing away unconjugated drug-linker. However, elution conditions can sometimes be harsh and lead to aggregation.

Troubleshooting Guide

The following tables provide a structured approach to troubleshooting common issues leading to low ADC synthesis yield.

Table 1: Troubleshooting Low Conjugation Efficiency

Observation Potential Cause Recommended Solution
Low or no conjugation of the linker to the antibody.Inefficient activation of the linker's carboxylic acid.- Use fresh, high-quality EDC and NHS/Sulfo-NHS. - Optimize the activation pH to 4.5-6.0 using a non-amine, non-carboxyl buffer (e.g., MES).[3][4][5] - Increase the molar excess of EDC and NHS to the linker.
Presence of competing nucleophiles in the antibody buffer.- Perform a buffer exchange of the antibody into an amine-free buffer (e.g., PBS) prior to conjugation. - Avoid buffers containing Tris or glycine.
Steric hindrance at the lysine conjugation sites.- Consider using a longer PEG linker if available to increase the distance between the antibody and the reactive group.
Low Drug-to-Antibody Ratio (DAR).Insufficient molar excess of the activated linker.- Increase the molar ratio of the activated linker to the antibody. Start with a 5-10 fold molar excess and optimize.
Short reaction time or suboptimal temperature.- Increase the reaction time for the conjugation step (e.g., 2-4 hours at room temperature or overnight at 4°C).

Table 2: Troubleshooting Antibody Aggregation

Observation Potential Cause Recommended Solution
Visible precipitation or high molecular weight species observed by SEC.High hydrophobicity of the drug-linker.- Add a small percentage (5-10%) of a compatible organic co-solvent (e.g., DMSO, DMA) to the reaction mixture to improve solubility.[6][7]
High Drug-to-Antibody Ratio (DAR).- Reduce the molar excess of the linker during conjugation to target a lower average DAR.
Unfavorable buffer conditions (pH, ionic strength).- Ensure the reaction buffer pH is optimal for antibody stability. - Screen different buffers and salt concentrations to identify conditions that minimize aggregation.
High reaction temperature.- Perform the conjugation reaction at a lower temperature (e.g., 4°C) for an extended period.

Table 3: Troubleshooting Yield Loss During Purification

Purification Method Observation Potential Cause Recommended Solution
Size Exclusion Chromatography (SEC) Significant loss of ADC product.Non-specific binding of the ADC to the column matrix.- Screen different SEC columns with various base materials. - Optimize the mobile phase composition (e.g., increase salt concentration) to reduce non-specific interactions.
Hydrophobic Interaction Chromatography (HIC) Low recovery of the desired DAR species.Strong binding of the ADC to the HIC resin.- Use a less hydrophobic HIC resin. - Optimize the elution gradient to be more shallow, allowing for better separation and recovery. - Adjust the salt concentration in the binding and elution buffers.[10]
Co-elution of desired ADC with impurities.Poor resolution between different ADC species.- Optimize the gradient slope and salt type.[11] - Consider using a different HIC resin with alternative selectivity.
Protein A Affinity Chromatography Aggregation of the ADC upon elution.Harsh elution conditions (low pH).- Use a milder elution buffer or a "high salt" elution method. - Immediately neutralize the eluate with a suitable buffer.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to Antibody

This protocol describes the activation of the carboxylic acid on the linker followed by its conjugation to the primary amines (lysine residues) of an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the Conjugation Buffer at a concentration of 5-10 mg/mL.

  • Linker Activation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.

    • In a microcentrifuge tube, combine the desired amount of the linker stock solution with the Activation Buffer.

    • Add a 5-fold molar excess of EDC and Sulfo-NHS stock solutions to the linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Antibody:

    • Immediately add the activated linker solution to the antibody solution. The final concentration of DMSO should be below 10%.

    • The molar ratio of activated linker to antibody should be optimized to achieve the desired DAR. A starting point is a 10-20 fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-activated linker.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Further purification to separate unconjugated antibody and different DAR species can be performed using HIC or other chromatographic methods.

Protocol 2: Drug Payload Attachment via Click Chemistry

This protocol describes the conjugation of an alkyne-modified drug payload to the azide-functionalized antibody via a copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-modified drug payload (e.g., DBCO-drug)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Drug-Payload Preparation:

    • Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO.

  • Click Chemistry Reaction:

    • To the azide-modified antibody solution, add a 3-5 fold molar excess of the alkyne-modified drug stock solution. The final DMSO concentration should be kept below 10%.

    • Incubate the reaction for 4-16 hours at room temperature or 37°C, protected from light.

  • Purification of the ADC:

    • Purify the final ADC to remove any unreacted drug payload using a desalting column or tangential flow filtration.

    • Further purification to achieve a more homogeneous DAR distribution can be performed using HIC.

Visualizations

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Antibody Conjugation cluster_click_chemistry Payload Attachment cluster_purification Purification Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation (pH 6.0) EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Linker Azide_Antibody Azide-modified Antibody Activated_Linker->Azide_Antibody Conjugation (pH 7.5) Antibody Antibody Antibody->Azide_Antibody ADC Final ADC Azide_Antibody->ADC Click Chemistry (SPAAC) Alkyne_Drug Alkyne-Drug Alkyne_Drug->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC / HIC

Caption: Experimental workflow for ADC synthesis.

Troubleshooting_Logic Start Low ADC Yield Q1 Low Conjugation Efficiency? Start->Q1 Q2 High Aggregation? Q1->Q2 No Sol1 Optimize Linker Activation (EDC/NHS, pH) Q1->Sol1 Yes Sol2 Increase Linker:Antibody Ratio Q1->Sol2 Yes Q3 High Purification Loss? Q2->Q3 No Sol3 Add Organic Co-solvent Optimize Temperature Q2->Sol3 Yes Sol4 Target Lower DAR Q2->Sol4 Yes Sol5 Optimize Purification Method (e.g., HIC gradient) Q3->Sol5 Yes

Caption: Troubleshooting decision tree for low ADC yield.

References

Technical Support Center: Stability of the Amide Bond in N-(Azido-PEG3)-NH-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the amide bond formed using the bifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid. This resource includes frequently asked questions (FAQs), troubleshooting guides, quantitative stability data, detailed experimental protocols for stability assessment, and visual workflows to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is the amide bond formed between the carboxylic acid of this compound and a primary amine on my molecule of interest?

A1: The amide bond is one of the most stable covalent linkages used in bioconjugation. Under typical physiological conditions (pH 7.4, 37°C), the uncatalyzed hydrolysis of a simple amide bond is extremely slow, with an estimated half-life that can be hundreds of years.[1][2] This inherent stability ensures that the linkage remains intact during most applications, providing a long-lasting and stable bioconjugate.

Q2: What are the primary factors that can lead to the cleavage of the amide bond in my conjugate?

A2: While generally stable, the amide bond can be susceptible to cleavage under certain conditions. The most common factors include:

  • Extreme pH: Both strongly acidic (pH < 3) and strongly basic (pH > 10) conditions can catalyze the hydrolysis of the amide bond.[1][2]

  • Enzymatic Degradation: The presence of certain proteases or amidases can lead to the enzymatic cleavage of the amide bond. This is highly dependent on the specific enzyme and the local environment of the amide bond within the conjugate.

  • High Temperatures: Elevated temperatures, especially in combination with non-neutral pH, can accelerate the rate of hydrolysis.[1][2]

  • Neighboring Group Participation: The chemical structure of the conjugated molecule in close proximity to the amide bond can sometimes influence its stability.

Q3: Is the PEG linker itself stable?

A3: Yes, the polyethylene (B3416737) glycol (PEG) backbone of the linker is highly stable and biocompatible. It is resistant to enzymatic degradation and hydrolysis under physiological conditions. The stability of the overall conjugate is almost entirely dictated by the stability of the covalent linkages, such as the amide bond.

Q4: Can I expect the amide bond to be stable during storage?

A4: Yes, when stored under recommended conditions (typically frozen in a suitable buffer at -20°C or -80°C), the amide bond is exceptionally stable. Degradation during proper storage is highly unlikely. Issues with stability are more likely to arise during experimental manipulations under harsh conditions.

Q5: How can I confirm that the amide bond in my conjugate is intact?

A5: Several analytical techniques can be used to confirm the integrity of your bioconjugate. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful methods to detect the intact conjugate and any potential degradation products. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can also be used to observe changes in the molecular weight of a protein conjugate that might indicate cleavage.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, potentially related to the stability of the amide bond.

Problem Possible Cause Recommended Solution
Loss of biological activity or signal over time in an assay. The amide bond may be cleaving under the specific assay conditions (e.g., extreme pH of a buffer, presence of degrading enzymes in a cell lysate).1. Review the pH and composition of all buffers used in your assay. If possible, adjust the pH to a more neutral range (6.5-8.0). 2. If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail to your samples. 3. Perform a time-course experiment and analyze samples at different time points using LC-MS to directly assess the stability of the conjugate under your assay conditions.
Appearance of unexpected low molecular weight species in HPLC or LC-MS analysis. This is a strong indicator of conjugate degradation, likely through hydrolysis of the amide bond.1. Confirm the identity of the low molecular weight species by mass spectrometry. This will help to pinpoint the site of cleavage. 2. Carefully examine the conditions to which the sample was exposed prior to analysis (e.g., prolonged incubation at room temperature in a buffer of unknown pH, exposure to strong acids or bases during a purification step). 3. If cleavage is confirmed, modify your experimental protocol to avoid the conditions that are causing the degradation.
Inconsistent results between experimental batches. Variability in experimental conditions (e.g., pH of buffers, incubation times, temperature) could be leading to different degrees of amide bond hydrolysis.1. Standardize all experimental protocols, paying close attention to buffer preparation, pH verification, incubation times, and temperatures. 2. Perform a stability study on a single batch of the conjugate under the range of conditions it might be exposed to during your experiments to identify critical parameters affecting stability.
Precipitation of the bioconjugate during a reaction or purification step. While not a direct measure of amide bond instability, harsh conditions that can lead to protein denaturation and aggregation can also promote chemical degradation.1. Optimize the buffer conditions (pH, ionic strength) to maintain the solubility and stability of your bioconjugate. 2. Consider the use of stabilizing excipients, if compatible with your application. 3. Avoid excessively high temperatures or extreme pH values during all manipulation steps.

Data Presentation

The stability of an amide bond is highly dependent on the experimental conditions. The following table summarizes quantitative data on amide bond cleavage rates for model peptide systems at an elevated temperature to illustrate the effect of pH.

pHReactionRate Constant (s⁻¹) at 95°C
3Scission (Direct Hydrolysis)Significant
3Backbiting (Intramolecular Aminolysis)Significant
7Scission (Direct Hydrolysis)Dominant
7Backbiting (Intramolecular Aminolysis)Dominant
10Scission (Direct Hydrolysis)Dominant

Data adapted from studies on glycine (B1666218) oligomers. The rates are significantly lower at physiological temperatures.[1][2]

Experimental Protocols

Protocol for Assessing Amide Bond Stability by LC-MS

This protocol provides a general framework for determining the stability of your this compound conjugate under specific experimental conditions.

1. Materials:

  • Purified bioconjugate of interest

  • A series of buffers at different pH values (e.g., pH 4.0, 7.4, 9.0)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • Quenching solution (e.g., 10% formic acid)

  • LC-MS system with a suitable column (e.g., C18)

2. Procedure:

  • Sample Preparation: Prepare aliquots of your bioconjugate in the different pH buffers at a known concentration. Include a control sample in a buffer known to be non-degrading (e.g., storage buffer at 4°C).

  • Incubation: Incubate the samples at the desired temperature.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the reaction by adding the quenching solution to stop any further degradation.

  • Analysis: Analyze the samples by LC-MS.

    • Set up the LC method to achieve good separation between the intact conjugate and potential degradation products (i.e., the cleaved molecule and the free linker).

    • Monitor the mass-to-charge ratio (m/z) of the intact conjugate and the expected degradation products.

  • Data Analysis:

    • Integrate the peak areas for the intact conjugate at each time point.

    • Plot the percentage of the remaining intact conjugate versus time for each condition.

    • From this data, you can determine the rate of degradation and the half-life of the amide bond under each condition.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Amide Bond Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Course Analysis cluster_data Data Interpretation prep Prepare Conjugate in Test Buffers (Different pH) t0 Time Point 0 Analysis (LC-MS) prep->t0 incubate Incubate Samples at Desired Temperature (e.g., 37°C) t0->incubate tp1 Time Point 1 incubate->tp1 tp2 Time Point 2 incubate->tp2 tpn Time Point n incubate->tpn quench1 Quench Reaction tp1->quench1 quench2 Quench Reaction tp2->quench2 quench3 Quench Reaction tpn->quench3 lcms1 LC-MS Analysis quench1->lcms1 lcms2 LC-MS Analysis quench2->lcms2 lcms3 LC-MS Analysis quench3->lcms3 analyze Quantify Intact Conjugate vs. Time lcms1->analyze lcms2->analyze lcms3->analyze halflife Determine Degradation Rate and Half-life analyze->halflife

Caption: Workflow for assessing amide bond stability.

troubleshooting_guide Troubleshooting Logic for Conjugate Instability start Unexpected Result (e.g., loss of activity, extra peaks in LC-MS) check_conditions Review Experimental Conditions (pH, Temp, Buffers) start->check_conditions harsh_conditions Are Conditions Harsh? (pH < 3 or > 10, High Temp) check_conditions->harsh_conditions enzymes_present Are Proteases/Amidases Present? (e.g., in cell lysate) harsh_conditions->enzymes_present No modify_protocol Modify Protocol: Adjust pH to neutral, lower temperature harsh_conditions->modify_protocol Yes add_inhibitors Add Protease Inhibitor Cocktail enzymes_present->add_inhibitors Yes run_stability_study Perform Controlled Stability Study (see protocol) enzymes_present->run_stability_study No/Unsure end Problem Resolved modify_protocol->end add_inhibitors->end run_stability_study->end

Caption: Troubleshooting decision tree for conjugate instability.

References

Technical Support Center: Characterization of N-(Azido-PEG3)-NH-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(Azido-PEG3)-NH-PEG3-acid conjugates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical characterization of this compound conjugates.

HPLC/SEC Analysis: Poor Peak Shape and Inconsistent Retention Times

Question: I am observing distorted peak shapes (tailing or fronting) and inconsistent retention times during the HPLC/SEC analysis of my this compound conjugate. What could be the cause and how can I resolve this?

Answer: Poor peak shape and retention time variability in HPLC/SEC analysis of PEGylated compounds are common issues that can stem from several factors, including interactions with the stationary phase, improper mobile phase composition, or column degradation.[1][2]

Troubleshooting Workflow:

start Start: Poor Peak Shape/ Inconsistent Retention Time check_mobile_phase 1. Verify Mobile Phase - Correct pH and ionic strength? - Properly degassed? start->check_mobile_phase check_column 2. Inspect Column - Column degradation? - Clogged frit? check_mobile_phase->check_column Yes adjust_mobile_phase Adjust pH or add modifier (e.g., TFA) check_mobile_phase->adjust_mobile_phase No check_sample_load 3. Evaluate Sample Load - Overloading the column? check_column->check_sample_load No condition_column Condition column with TFA or replace column check_column->condition_column Yes reduce_sample_load Reduce sample concentration or injection volume check_sample_load->reduce_sample_load Yes end End: Improved Peak Shape and Consistent Retention check_sample_load->end No adjust_mobile_phase->end condition_column->end reduce_sample_load->end

Caption: Troubleshooting workflow for HPLC/SEC analysis.

Detailed Solutions:

  • Mobile Phase Composition: An incorrect mobile phase pH or ionic strength can lead to poor separation and peak tailing.[2][3] Ensure the mobile phase is properly buffered and degassed to prevent baseline noise and drift.[2][4] For PEG analysis in THF on styrene-divinylbenzene columns, preconditioning with 5% trifluoroacetic acid (TFA) may be necessary to achieve reliable peak shapes.[1]

  • Column Issues: Column degradation or a clogged frit can cause uneven flow and distorted peaks.[2] If the column is old or has been used with incompatible samples, consider replacing it.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[2] Try reducing the sample concentration or injection volume.

  • Undesired Interactions: PEG molecules can sometimes interact with the stationary phase, leading to unusual elution behavior.[1] Modifying the mobile phase with additives or using a different column chemistry can help mitigate these interactions.

NMR Spectroscopy: Inaccurate Quantification of Functionalization

Question: I am using ¹H NMR to determine the degree of functionalization of my this compound conjugate, but the integration values seem incorrect. What could be causing this and how can I get an accurate measurement?

Answer: Inaccurate quantification by ¹H NMR can arise from misinterpreting the spectra, particularly by overlooking the ¹³C satellite peaks of the PEG backbone, which can overlap with the signals of the terminal groups.[5][6]

Troubleshooting Workflow:

start Start: Inaccurate NMR Quantification check_peaks 1. Identify PEG Backbone and End-Group Signals start->check_peaks check_satellites 2. Identify ¹³C Satellite Peaks (±70 Hz from main PEG peak) check_peaks->check_satellites reintegrate 3. Re-integrate Spectra Excluding Satellite Peaks from End-Group Integration check_satellites->reintegrate decouple Optional: Run ¹³C-decoupled ¹H NMR Experiment reintegrate->decouple calculate_ds 4. Calculate Degree of Substitution (DS) reintegrate->calculate_ds decouple->calculate_ds end End: Accurate Quantification calculate_ds->end start Start: Broad MS Signal/ Ambiguous Peaks check_purity 1. Assess Purity by Orthogonal Method (e.g., HPLC) start->check_purity check_adducts 2. Identify Potential Metal Cation Adducts check_purity->check_adducts Sample is Pure purify_sample Purify Sample if Impurities are Detected check_purity->purify_sample Impurities Present adjust_matrix Adjust MALDI Matrix/ Cation Scavenger check_adducts->adjust_matrix end End: Clearer Mass Spectrum purify_sample->end adjust_matrix->end

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: N-(Azido-PEG3)-NH-PEG3-acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of N-(Azido-PEG3)-NH-PEG3-acid, a polyethylene (B3416737) glycol (PEG)-based linker designed for "click chemistry," with other commonly employed PROTAC linkers, supported by experimental data from various studies.

The Central Role of the Linker in PROTAC Function

The linker's length, rigidity, and chemical composition dictate the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent proteasomal degradation.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex while imparting favorable drug-like properties to the PROTAC molecule.[3] The design of the linker is a multi-parameter optimization process, often requiring empirical investigation to identify the ideal characteristics for a given POI-E3 ligase pair.[4]

This compound: A Bifunctional PEG Linker for Click Chemistry

This compound is a bifunctional linker that incorporates a PEG backbone, an azide (B81097) (N3) group, and a carboxylic acid (-COOH) terminus.[5][6][7] The PEG component enhances hydrophilicity, which can improve the solubility of the often large and lipophilic PROTAC molecule.[8][9] The azide and carboxylic acid groups provide orthogonal handles for the convenient and efficient assembly of PROTACs using click chemistry and standard amide coupling reactions, respectively.[4][10] This modular approach allows for the rapid synthesis of a library of PROTACs with varying components to explore structure-activity relationships (SAR).[11]

Comparison of PROTAC Linker Types

PROTAC linkers can be broadly classified into three main categories: flexible (like PEG and alkyl chains), rigid, and those enabling click chemistry.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers are the most common type used in PROTAC design due to their synthetic accessibility and the ease with which their length can be varied.[4]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and can improve the aqueous solubility of PROTACs.[3][9] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[1][9] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, potentially influencing interactions within the ternary complex.[4] However, excessive PEGylation can sometimes decrease cell permeability.[3]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[1] They are generally more hydrophobic than PEG linkers, which can impact solubility but may enhance cell permeability.[2] In some cases, replacing PEG units with alkyl chains has been shown to improve degradation potency, suggesting that the linker's chemical composition can have subtle but significant effects on PROTAC activity.[4]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.[1][2] However, the lack of flexibility can also make it more challenging to achieve a productive ternary complex geometry.[2]

"Clickable" Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for PROTAC synthesis.[10][12] This approach allows for the efficient and modular assembly of PROTACs.[4] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[1] this compound is designed for this synthetic strategy, offering the advantages of both a flexible PEG spacer and the efficiency of click chemistry.[6][13]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.[1] The following tables summarize experimental data from various studies, illustrating the impact of linker type and length on PROTAC performance.

Note: The data presented below is compiled from different studies targeting various proteins. Direct comparison of absolute values between tables may not be appropriate due to differences in experimental systems. However, the trends within each study provide valuable insights into the structure-activity relationships of PROTAC linkers.

Table 1: Impact of PEG Linker Length on BRD4 Degradation [4]

Linker CompositionLinker Length (PEG units)DC50 (µM) in H661 cells (CRBN-based)
Alkyne0< 0.5
Alkyne-PEG11> 5
Alkyne-PEG22> 5
Alkyne-PEG44< 0.5
Alkyne-PEG55< 0.5

This study highlights a non-linear relationship between linker length and degradation potency for CRBN-based PROTACs, where both very short and longer linkers were more effective than those of intermediate length.

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

PROTACLinker TypeLinker CompositionDegradation of AR in 22Rv1 cells (at 3 µM)
Parent PROTACFlexiblePEG-basedExhibited degradation
AnalogRigidDisubstituted PhenylNo degradation

This example illustrates that while rigid linkers can be beneficial, a certain degree of flexibility is sometimes required to allow for the formation of a productive ternary complex.

Table 3: Impact of Linker Composition on CRBN Degradation

Linker CompositionDegradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

This study suggests that the atomic composition of the linker, not just its length, can significantly impact PROTAC activity.[4]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
  • Calculate DC50 and Dmax values from the dose-response curves.

Mandatory Visualizations

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_POI PROTAC-POI Binary Complex PROTAC->PROTAC_POI PROTAC_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_E3 POI Protein of Interest (POI) POI->PROTAC_POI Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC_E3 E3_Ligase->Ternary_Complex PROTAC_POI->Ternary_Complex PROTAC_E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides Western_Blot_Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: DC50 & Dmax Determination analysis->end Linker_Properties cluster_outcomes Impact on PROTAC Performance Linker Linker Properties Length Composition Rigidity Solubility Solubility Linker:f1->Solubility Permeability Cell Permeability Linker:f1->Permeability Ternary_Complex Ternary Complex Stability Linker:f0->Ternary_Complex Linker:f1->Ternary_Complex Linker:f2->Ternary_Complex Degradation Degradation Efficacy (DC50/Dmax) Linker:f0->Degradation Linker:f2->Degradation

References

A Comparative Guide to N-(Azido-PEG3)-NH-PEG3-acid and Other Linker Technologies in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapeutics, such as antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism of payload release, and ultimately, the therapeutic window. This guide provides an objective comparison of N-(Azido-PEG3)-NH-PEG3-acid, a non-cleavable linker, with the broader classes of cleavable and other non-cleavable linkers, supported by experimental data and detailed methodologies.

Introduction to Linker Technologies

Linkers are bifunctional molecules that covalently connect two other molecules, for instance, an antibody and a cytotoxic drug.[1] An ideal linker maintains a stable connection in the systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload release at the target site.[1][2] Linkers are broadly categorized as either cleavable or non-cleavable, a fundamental design choice that profoundly impacts the mechanism of action of the resulting conjugate.[1][3]

This compound is a hydrophilic, non-cleavable linker.[4] Its structure features a terminal azide (B81097) group, suitable for bioorthogonal "click chemistry" reactions, and a terminal carboxylic acid for conjugation to primary amines.[4][5] The polyethylene (B3416737) glycol (PEG) backbone enhances aqueous solubility.[5][6] As a non-cleavable linker, it relies on the degradation of the antibody component to release its payload.[7]

Comparison of Linker Types

The selection of a linker technology is a critical decision in the development of bioconjugates. The following table summarizes the key characteristics of this compound and the two major classes of linkers.

FeatureThis compoundCleavable LinkersNon-Cleavable Linkers (General)
Release Mechanism Proteolytic degradation of the antibody in the lysosome[8]Triggered by specific conditions (pH, redox potential, enzymes)[9][]Proteolytic degradation of the antibody in the lysosome[3][8]
Payload Release Site Intracellular (lysosome)[8]Intracellular (endosome, lysosome) or tumor microenvironment[9][11]Intracellular (lysosome)[12]
Plasma Stability High[7]Variable; can be susceptible to premature cleavage[2]Generally high, leading to a wider therapeutic window[][12]
Bystander Effect Limited, as the payload-amino acid conjugate is often less membrane-permeable[8][12]Can induce a bystander effect, killing neighboring antigen-negative cells[9][13]Limited[8]
Key Advantages High stability, defined conjugation chemistry (click chemistry)[4][5]Enables release of unmodified payload, potential for bystander effect[9][]High plasma stability, reduced off-target toxicity[][]
Key Disadvantages Released payload is modified with the linker and an amino acid, which may affect activity; limited bystander effect[12]Potential for premature drug release and off-target toxicity[2]Dependent on lysosomal degradation; released payload is modified[12]
Common Examples -Hydrazones (acid-labile), Disulfides (redox-sensitive), Peptides (e.g., Val-Cit; enzyme-sensitive)[9][15]Thioethers (e.g., SMCC linker in Kadcyla®)[3][]

Signaling Pathways and Experimental Workflows

To understand the functional differences between linker types, it is essential to visualize their mechanisms of action and the experimental workflows used for their evaluation.

cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC c_adc ADC Binds to Antigen on Cell Surface c_internalization Internalization via Endocytosis c_adc->c_internalization c_endosome Endosome (Low pH) c_internalization->c_endosome c_lysosome Lysosome (Low pH, Enzymes) c_endosome->c_lysosome c_cleavage Linker Cleavage c_lysosome->c_cleavage c_release Payload Release c_cleavage->c_release c_effect Cytotoxic Effect c_release->c_effect c_bystander Bystander Effect (Payload Diffusion) c_release->c_bystander nc_adc ADC Binds to Antigen on Cell Surface nc_internalization Internalization via Endocytosis nc_adc->nc_internalization nc_lysosome Lysosome nc_internalization->nc_lysosome nc_degradation Antibody Degradation nc_lysosome->nc_degradation nc_release Release of Payload- Linker-Amino Acid nc_degradation->nc_release nc_effect Cytotoxic Effect nc_release->nc_effect

Caption: Mechanism of action for ADCs with cleavable vs. non-cleavable linkers.

cluster_workflow ADC Evaluation Workflow start ADC Candidate (Varying Linkers) stability In Vitro Plasma Stability Assay start->stability cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity invivo In Vivo Efficacy and Toxicity Studies stability->invivo bystander Bystander Effect Assay cytotoxicity->bystander internalization Internalization Assay cytotoxicity->internalization bystander->invivo internalization->invivo analysis Data Analysis and Candidate Selection invivo->analysis

Caption: General experimental workflow for the evaluation of ADCs.

Experimental Protocols

Reliable and reproducible data are paramount in comparing linker technologies. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, measuring premature payload release.[2][16][17]

Objective: To quantify the release of the payload from the ADC over time in plasma from different species.[18]

Materials:

  • Antibody-Drug Conjugate (ADC) sample

  • Human, rat, or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis[17]

Procedure:

  • Incubate the ADC sample in plasma at 37°C.[18]

  • At various time points (e.g., 0, 24, 48, 96, 144 hours), draw aliquots of the plasma samples.[19]

  • Process the samples to either extract the free payload or to isolate the intact ADC.

  • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[2][17]

    • To measure released payload: Quantify the concentration of the free drug in the plasma extract.[2]

    • To measure intact ADC: Determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.[2]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.[2]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.[20][21][22]

Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines[22]

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[20][23]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[20][23]

  • 96-well plates

  • Microplate reader[20]

Procedure:

  • Seed both antigen-positive and antigen-negative cells into 96-well plates and incubate overnight.[23]

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Treat the cells with the prepared solutions and incubate for a period relevant to the payload's mechanism of action (e.g., 72-144 hours).[22][24]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20][24]

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[20]

  • Read the absorbance at 570 nm using a microplate reader.[20][23]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.[24]

Protocol 3: Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[24]

Objective: To determine if the ADC can induce killing of antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)

  • Co-culture medium

  • ADC solution

  • Fluorescence plate reader

Procedure:

  • Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. As a control, seed a monoculture of the GFP-expressing antigen-negative cells.

  • Allow cells to adhere overnight.

  • Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubate for 72-120 hours.[24]

  • Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the antigen-negative cell population.[24]

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells. A greater decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[24]

Conclusion

The choice between this compound, other non-cleavable linkers, and various cleavable linkers is a nuanced decision that depends on the specific therapeutic application, the nature of the target antigen, and the properties of the payload. Non-cleavable linkers, such as this compound, offer the advantage of high plasma stability, which can translate to an improved safety profile.[7][] However, their reliance on lysosomal degradation and the release of a modified payload may limit their efficacy in certain contexts.[12] In contrast, cleavable linkers provide a mechanism for releasing an unmodified payload and can harness the "bystander effect" to treat heterogeneous tumors, though at a potential cost of lower plasma stability.[2][9][13] A thorough evaluation using standardized experimental protocols is essential for selecting the optimal linker to maximize therapeutic efficacy and minimize toxicity.

References

Characterization of N-(Azido-PEG3)-NH-PEG3-acid Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in the development of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of N-(Azido-PEG3)-NH-PEG3-acid and its conjugates, alongside alternative bifunctional linkers. We present supporting experimental data and detailed protocols to facilitate informed decisions in your research.

The this compound linker is a heterobifunctional molecule featuring an azide (B81097) group for click chemistry and a carboxylic acid for amidation. This combination allows for the sequential and specific conjugation of two different molecules, a valuable tool in creating complex bioconjugates such as antibody-drug conjugates (ADCs). Its discrete polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance. The theoretical molecular weight of this compound is 422.48 g/mol .[1]

Mass Spectrometry for Characterization

Mass spectrometry is an indispensable tool for the characterization of PEGylated molecules, providing precise information on molecular weight, purity, and the success of conjugation.[2] The two most common techniques employed for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of large and polar molecules like PEG conjugates. It is often coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).

Advantages of ESI-MS:

  • High Resolution and Accuracy: Provides precise mass measurements, allowing for the confirmation of successful conjugation and the identification of minor modifications.

  • Soft Ionization: Minimizes fragmentation of the parent molecule, preserving the integrity of the conjugate for analysis.

  • Compatibility with LC: Allows for the separation of complex mixtures prior to mass analysis, which is crucial for analyzing reaction mixtures and purified conjugates.

Challenges in ESI-MS of PEG Conjugates:

  • Multiple Charge States: PEGylated molecules can acquire multiple charges, leading to complex spectra that can be challenging to interpret.

  • Polydispersity: While the target linker is a discrete PEG, conjugation to proteins or other heterogeneous molecules can introduce complexity.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization technique that is particularly useful for determining the molecular weight of large biomolecules and polymers.

Advantages of MALDI-TOF MS:

  • High Mass Range: Capable of analyzing very large molecules and complexes.

  • Tolerance to Buffers and Salts: Can be more tolerant of complex sample matrices compared to ESI-MS.

  • Simplicity of Spectra: Often produces singly charged ions, leading to simpler spectra that are easier to interpret.

Challenges in MALDI-TOF MS of Azide-Containing Molecules:

  • Metastable Ions: Azide-functionalized polymers can be susceptible to fragmentation (loss of N₂) during MALDI analysis, leading to the appearance of metastable ions in the spectrum. This can complicate data interpretation.

Comparison with Alternative Linkers

The choice of a bifunctional linker is critical for the successful synthesis of a bioconjugate. Below is a comparison of this compound with other commonly used heterobifunctional PEG linkers.

Linker NameFunctional Group 1Functional Group 2Molecular Weight ( g/mol )Key Features
This compound AzideCarboxylic Acid422.48[1]Enables "click" chemistry and amidation; discrete PEG spacers.
Azido-PEG3-acidAzideCarboxylic Acid247.25Shorter PEG spacer compared to the target molecule.
N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acidAzideCarboxylic Acid697.82Branched structure with a Boc-protected amine, offering additional conjugation possibilities after deprotection.[3][4]
Azido-PEG3-AmineAzideAmine218.25[5]Amine group for reaction with activated esters or other functionalities.
Azido-PEG3-Succinimidyl CarbonateAzideSuccinimidyl Carbonate-Highly reactive towards primary amines.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible characterization of bioconjugates.

ESI-LC-MS Protocol for this compound Conjugates

This protocol is a general guideline and may require optimization based on the specific conjugate and instrumentation.

  • Sample Preparation:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column (e.g., C4, C8, or C18) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) is used to elute the conjugate.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: Set to encompass the expected m/z values of the unconjugated and conjugated species.

    • Deconvolution: Use appropriate software to deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.[6]

MALDI-TOF MS Protocol for this compound Conjugates
  • Sample Preparation:

    • Mix the conjugate solution (0.1-1 mg/mL) with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% trifluoroacetic acid) at a 1:1 ratio.[2]

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[2]

  • Data Acquisition:

    • Analyze the sample in positive ion linear or reflector mode.

    • The mass range should be set to include the expected molecular weights.

  • Data Analysis:

    • Compare the spectra of the conjugated and unconjugated molecules. A successful conjugation will result in a new peak or a distribution of peaks at a higher m/z corresponding to the mass of the linker plus the biomolecule.

Visualization of Experimental Workflow

Below are diagrams illustrating the general workflows for bioconjugation and mass spectrometry analysis.

Bioconjugation_Workflow cluster_reactants Reactants cluster_conjugation Conjugation Steps cluster_product Product & Analysis Biomolecule_1 Biomolecule 1 (e.g., Antibody) Step1 Step 1: Amidation (Reaction with Carboxylic Acid) Biomolecule_1->Step1 Linker This compound Linker->Step1 Biomolecule_2 Biomolecule 2 (e.g., Drug) Step2 Step 2: Click Chemistry (Reaction with Azide) Biomolecule_2->Step2 Step1->Step2 Conjugate Bioconjugate Step2->Conjugate Purification Purification (e.g., SEC, IEX) Conjugate->Purification MS_Analysis Mass Spectrometry (ESI-MS or MALDI-TOF) Purification->MS_Analysis

Caption: General workflow for bioconjugation using a heterobifunctional linker.

MS_Analysis_Workflow cluster_esi ESI-LC-MS cluster_maldi MALDI-TOF MS Sample Purified Conjugate LC Liquid Chromatography (Separation) Sample->LC Matrix_Prep Sample-Matrix Co-crystallization Sample->Matrix_Prep ESI_Source Electrospray Ionization LC->ESI_Source Mass_Analyzer_ESI Mass Analyzer ESI_Source->Mass_Analyzer_ESI Data_Analysis_ESI Data Analysis (Deconvolution) Mass_Analyzer_ESI->Data_Analysis_ESI MALDI_Source Laser Desorption/Ionization Matrix_Prep->MALDI_Source TOF_Analyzer Time-of-Flight Analyzer MALDI_Source->TOF_Analyzer Data_Analysis_MALDI Data Analysis TOF_Analyzer->Data_Analysis_MALDI

Caption: Workflow for mass spectrometry analysis of bioconjugates.

References

A Comparative Guide to the NMR Analysis of N-(Azido-PEG3)-NH-PEG3-acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) analysis of N-(Azido-PEG3)-NH-PEG3-acid and its Boc-protected derivative. The information presented herein is essential for the characterization and quality control of these important bifunctional linkers used in bioconjugation, drug delivery, and proteomics.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a common derivative, N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid. These values are based on established principles of NMR spectroscopy for polyethylene (B3416737) glycol (PEG) derivatives and serve as a reference for researchers.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment This compound N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid
-CH₂(C=O)-~ 2.62 (t)~ 2.62 (t)
-CH₂-N₃~ 3.38 (t)~ 3.38 (t)
PEG Backbone (-O-CH₂-CH₂-O-)~ 3.64 (s)~ 3.64 (s)
-NH-CH₂-~ 2.85 (t)~ 3.25 (m)
-CH₂-COOH~ 3.75 (t)~ 3.75 (t)
-NH- (amide)Variable~ 5.30 (br s)
Boc (-C(CH₃)₃)N/A~ 1.44 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment This compound N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid
-CH₂(C=O)-~ 35.0~ 35.0
-CH₂-N₃~ 50.7~ 50.7
PEG Backbone (-O-CH₂-CH₂-O-)~ 70.5~ 70.5
-NH-CH₂-~ 49.0~ 40.5
-CH₂-COOH~ 68.0~ 68.0
C=O (acid)~ 172.0~ 172.0
Boc (-C(CH₃)₃)N/A~ 28.4
Boc (-C(CH₃)₃)N/A~ 79.2
C=O (carbamate)N/A~ 156.1

Experimental Protocol for NMR Analysis

This section details a standard operating procedure for the NMR analysis of this compound and its derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the PEG derivative.

  • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: CDCl₃ at 77.16 ppm.

3. Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks to the corresponding protons and carbons in the molecular structure based on their chemical shifts, multiplicities, and integration values. For PEG linkers, it is crucial to correctly identify the repeating ethylene (B1197577) glycol units and the protons associated with the terminal functional groups.[1][3] The presence of ¹³C satellite peaks in ¹H NMR spectra of large polymers should be considered for accurate interpretation.[1][3]

Workflow and Structural Diagrams

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship of the compounds discussed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Spectroscopy transfer->h1_nmr c13_nmr ¹³C NMR Spectroscopy transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing integration Peak Integration phasing->integration assignment Structural Assignment integration->assignment

Experimental Workflow for NMR Analysis

compound_relationships main_compound This compound derivative N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid main_compound->derivative Protection reagent Boc Anhydride reagent->derivative

Relationship between the Analyzed Compounds

References

A Head-to-Head Battle of Bioorthogonal Reactions: CuAAC vs. SPAAC for PEGylated Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise construction of complex biomolecules, the choice of ligation chemistry is paramount. Among the most powerful tools in the bioconjugation toolbox are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an in-depth comparison of these two "click chemistry" titans, with a focus on their application in the conjugation of the hydrophilic linker, N-(Azido-PEG3)-NH-PEG3-acid. By examining their efficiency, experimental requirements, and potential pitfalls, this document aims to equip researchers with the knowledge to select the optimal strategy for their specific needs.

The covalent modification of proteins, peptides, and other biomolecules with polyethylene (B3416737) glycol (PEG) chains—a process known as PEGylation—is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. The precise and efficient formation of a stable linkage between the PEG moiety and the biomolecule is critical. Both CuAAC and SPAAC offer elegant solutions for this challenge by forming a stable triazole ring from an azide (B81097) and an alkyne. However, they differ fundamentally in their mechanism, reaction kinetics, and biocompatibility.

At a Glance: Key Differences Between CuAAC and SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to potential copper cytotoxicity.[1]High, as it is a catalyst-free reaction ideal for in vivo and live-cell applications.[1]
Reaction Kinetics Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The reaction rate is less affected by the steric bulk of the azide.Slower than CuAAC, with reaction rates highly dependent on the structure of the cyclooctyne (B158145). Can be significantly slower with sterically demanding alkynes.
Reactants Terminal alkyne and an azide.A strained cyclooctyne (e.g., DBCO, BCN) and an azide.
Side Reactions Potential for oxidative damage to biomolecules from reactive oxygen species (ROS) generated by the copper catalyst.[1]Some strained alkynes can have side reactions with thiols.[1]
Cost & Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.Strained cyclooctynes are typically more expensive and complex to synthesize.[1]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.Not regioselective, yielding a mixture of regioisomers.

Quantitative Performance Comparison

ParameterCuAACSPAAC
Typical Reaction Time 1 - 4 hours1 - 12 hours
Typical Yield High to quantitative under optimized conditions.[1]High to quantitative, but highly dependent on the specific cyclooctyne used.[1]
Relative Labeling Efficiency (Proteomics) Higher (229 putative O-GlcNAc modified proteins identified).[1]Lower (188 putative O-GlcNAc modified proteins identified).[1]
Second-Order Rate Constant (Analogous Systems) ~1 M⁻¹s⁻¹ (for simple alkynes)0.07 M⁻¹s⁻¹ (with a fused cyclopropyl (B3062369) cyclooctyne).[1]

Key Observation: The data from analogous systems suggests that for in vitro applications where speed and labeling throughput are critical, CuAAC may offer superior performance.[1] However, the biocompatibility of SPAAC makes it the undisputed choice for applications involving live cells or in vivo systems.[1]

Experimental Workflows

The selection between CuAAC and SPAAC dictates a distinct experimental workflow, primarily differing in the preparation of the reaction mixture.

G cluster_0 CuAAC Workflow cluster_1 SPAAC Workflow A Prepare Azide-PEG Solution (this compound) E Combine Azide, Alkyne, and Cu/Ligand A->E B Prepare Alkyne-Molecule Solution B->E C Prepare Copper(II) Sulfate (B86663) and Ligand (e.g., THPTA) Solution C->E D Prepare Sodium Ascorbate (B8700270) Solution F Initiate Reaction with Sodium Ascorbate D->F E->F G Incubate (1-4h, RT) F->G H Purification G->H I Prepare Azide-PEG Solution (this compound) K Combine Azide and Strained Alkyne I->K J Prepare Strained Alkyne (e.g., DBCO) Solution J->K L Incubate (1-12h, RT) K->L M Purification L->M

A comparison of the experimental workflows for CuAAC and SPAAC.

Logical Comparison of Reaction Features

A logical breakdown of the key features of each reaction highlights the trade-offs a researcher must consider.

G cluster_0 CuAAC cluster_1 SPAAC CuAAC_Node CuAAC Reaction CuAAC_Speed Fast Kinetics CuAAC_Node->CuAAC_Speed Advantage CuAAC_Cost Lower Cost Reagents CuAAC_Node->CuAAC_Cost Advantage CuAAC_Regio High Regioselectivity CuAAC_Node->CuAAC_Regio Advantage CuAAC_Toxicity Copper Cytotoxicity CuAAC_Node->CuAAC_Toxicity Disadvantage CuAAC_ROS Potential for ROS CuAAC_Node->CuAAC_ROS Disadvantage SPAAC_Node SPAAC Reaction SPAAC_Bio High Biocompatibility SPAAC_Node->SPAAC_Bio Advantage SPAAC_Simple Catalyst-Free SPAAC_Node->SPAAC_Simple Advantage SPAAC_Speed Slower Kinetics SPAAC_Node->SPAAC_Speed Disadvantage SPAAC_Cost Higher Cost Reagents SPAAC_Node->SPAAC_Cost Disadvantage SPAAC_Regio Lack of Regioselectivity SPAAC_Node->SPAAC_Regio Disadvantage

A logical comparison of the advantages and disadvantages of CuAAC and SPAAC.

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a molecule containing a suitable alkyne functionality. Note: These protocols are starting points and may require optimization for specific substrates and applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed water

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction buffer to a final concentration of 10 mM.

    • Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 250 mM stock solution of THPTA in degassed water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in degassed water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution and the alkyne-functionalized molecule solution. A 1.5 to 5-fold molar excess of one reactant over the other is often used to drive the reaction to completion.

    • Prepare the copper/ligand premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio.

    • Add the copper/ligand premix to the azide/alkyne mixture. The final copper concentration is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as SEC or dialysis to remove unreacted reagents, copper, and ligand.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-functionalized)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction buffer to the desired final concentration (e.g., 1 mg/mL).

    • Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the strained alkyne stock solution to the this compound solution. A 1.5 to 3-fold molar excess of the strained alkyne is typically used. The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10% v/v) to maintain the stability of biomolecules if present.

  • Incubation:

    • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne and reactant concentrations. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for the conjugation of this compound is a classic trade-off between reaction efficiency and biocompatibility.

  • CuAAC is the workhorse for in vitro conjugations where speed, high yield, and cost-effectiveness are the primary drivers. Its rapid kinetics and the commercial availability of a wide range of terminal alkynes make it a highly attractive option for the routine synthesis of PEGylated molecules. However, the inherent cytotoxicity of the copper catalyst necessitates careful purification and makes it generally unsuitable for applications in living systems.

  • SPAAC shines in its bioorthogonality, providing a robust and reliable method for conjugating molecules in the presence of sensitive biological components, including live cells and in vivo models. The absence of a cytotoxic catalyst is its key advantage. Researchers must, however, contend with generally slower reaction rates and the higher cost of strained cyclooctynes. The choice of the specific cyclooctyne is also critical, as it significantly impacts the reaction kinetics.

For drug development professionals and scientists working on creating well-defined bioconjugates, a thorough understanding of these two powerful ligation techniques is essential. By carefully considering the experimental context, the nature of the biomolecule, and the ultimate application, researchers can harness the power of click chemistry to advance their scientific goals.

References

A Comparative Guide to Bifunctional PEG Linkers in Targeted Therapy: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is paramount in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the therapeutic payload but also critically influences the conjugate's stability, solubility, pharmacokinetics, and overall efficacy. This guide provides a comparative analysis of the bifunctional linker N-(Azido-PEG3)-NH-PEG3-acid and its alternatives, supported by experimental data from a case study in targeted HER2 therapy.

The Role of this compound in Bioconjugation

This compound is a hydrophilic, non-cleavable linker featuring two distinct functional groups: a terminal azide (B81097) group and a carboxylic acid group.[1] This heterobifunctional design allows for a two-step, controlled conjugation process. The carboxylic acid can be activated to react with primary amines (e.g., on a targeting protein), while the azide group can participate in highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a payload.[2] The polyethylene (B3416737) glycol (PEG) backbone enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting conjugate.[3]

Alternative Bifunctional Linkers for Targeted Therapy

A variety of linkers with different reactivity and properties are available for the development of targeted therapies. Here, we compare this compound with three common alternatives:

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A non-cleavable linker with an NHS ester that reacts with amines and a maleimide (B117702) group that reacts with thiols.[4][][6] The cyclohexane (B81311) ring adds stability to the maleimide group.[4]

  • Maleimide-PEG-NHS ester: This linker combines the amine-reactive NHS ester and the thiol-reactive maleimide group with a hydrophilic PEG spacer. The PEG chain improves water solubility and can reduce steric hindrance.[7][8][9][10]

  • DBCO-PEG-NHS ester: This linker is designed for copper-free click chemistry. The NHS ester reacts with amines, and the dibenzocyclooctyne (DBCO) group reacts with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC), which is highly biocompatible.[11][12][13][14][15]

Table 1: Comparison of Bifunctional Linkers

LinkerFunctional Group 1Functional Group 2Key Features
This compound AzideCarboxylic AcidHydrophilic PEG spacer, enables click chemistry.
SMCC NHS EsterMaleimideNon-cleavable, stable cyclohexane spacer.[4][]
Maleimide-PEG-NHS ester NHS EsterMaleimideHydrophilic PEG spacer, improves solubility.[7][8]
DBCO-PEG-NHS ester NHS EsterDBCOEnables copper-free click chemistry.[11][13][14]

Case Study: Improving Antitumor Efficacy with PEG Linkers in Affibody-Drug Conjugates

The study highlights that the inclusion of a PEG linker can significantly enhance the therapeutic window of miniaturized antibody-drug conjugates by improving their pharmacokinetic profiles.

Data Presentation

Table 2: In Vitro Cytotoxicity of Affibody-Drug Conjugates

ConjugateLinkerIC50 (nM) on HER2-positive cells
HP10KM 10 kDa PEG22-fold higher than HM
HP4KM 4 kDa PEG4.5-fold higher than HM
HM SMCC (non-PEGylated)Baseline

Data adapted from a study on affibody-based drug conjugates. The IC50 values represent the concentration of the conjugate required to inhibit the growth of 50% of the cells.

Table 3: In Vivo Performance of Affibody-Drug Conjugates

ConjugateLinkerCirculation Half-lifeMaximum Tolerated Dose (MTD)Tumor Growth Inhibition
HP10KM 10 kDa PEG11.2-fold longer than HM> 4-fold higher than HMMost ideal therapeutic ability
HP4KM 4 kDa PEG2.5-fold longer than HMNot specifiedIntermediate
HM SMCC (non-PEGylated)BaselineBaselineLeast effective

Data adapted from a study on affibody-based drug conjugates.

Experimental Protocols

Below are generalized protocols for the key experiments involved in the development and evaluation of targeted drug conjugates.

Protocol 1: Conjugation of a Drug to a Targeting Protein using a Heterobifunctional Linker

This protocol describes a general two-step process for conjugating a drug to an antibody or other targeting protein.

Materials:

  • Targeting protein (e.g., antibody, affibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Heterobifunctional linker (e.g., SMCC, Maleimide-PEG-NHS)

  • Thiol-containing drug (e.g., MMAE)

  • Reducing agent (e.g., TCEP)

  • Reaction buffers (e.g., PBS)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Modification:

    • If using a linker that reacts with amines, dissolve the linker in an organic solvent like DMSO and add it to the protein solution at a specific molar excess.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Remove the excess, unreacted linker by dialysis or desalting column.

  • Drug Conjugation:

    • If the drug requires a free thiol for conjugation, it may need to be reduced first.

    • Add the thiol-containing drug to the modified protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting drug conjugate using size-exclusion chromatography or dialysis to remove unreacted drug and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the drug conjugate to kill cancer cells in culture.[16][17][18][19][20]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Drug conjugate and control molecules

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

  • Treatment: Treat the cells with serial dilutions of the drug conjugate, unconjugated antibody, and free drug for a specified period (e.g., 72-96 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16][19]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.[16]

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[16][19]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[17]

Protocol 3: In Vivo Tumor Growth Inhibition Study

This study evaluates the efficacy of the drug conjugate in a living animal model.[21][22][23][24]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for implantation

  • Drug conjugate, vehicle control, and other control groups

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.[21]

  • Treatment: Once the tumors reach a certain volume, randomize the mice into treatment groups and administer the drug conjugate and controls (e.g., intravenously) at a predetermined schedule.[24]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[21]

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Visualizations

Targeted_Therapy_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Affibody-Drug Conjugate (ADC) Receptor HER2 Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (MMAE) Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death Experimental_Workflow_ADC_Development start Start conjugation 1. Bioconjugation (Protein + Linker + Drug) start->conjugation purification 2. Purification & Characterization (SEC, MS) conjugation->purification in_vitro 3. In Vitro Evaluation (Cytotoxicity, Stability) purification->in_vitro in_vivo 4. In Vivo Efficacy (Tumor Xenograft Model) in_vitro->in_vivo analysis 5. Data Analysis & Candidate Selection in_vivo->analysis end End analysis->end Linker_Comparison_Logic cluster_properties Linker Properties cluster_outcomes Desired Conjugate Outcomes center Linker Selection reactivity Functional Group Reactivity center->reactivity solubility Solubility (Hydrophilicity) center->solubility stability Chemical Stability center->stability efficacy Therapeutic Efficacy reactivity->efficacy pk Pharmacokinetics solubility->pk safety Safety Profile stability->safety

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal

This document provides crucial safety and logistical information for the proper disposal of N-(Azido-PEG3)-NH-PEG3-acid, a bifunctional linker commonly used in bioconjugation and drug development. Adherence to these procedures is vital to ensure laboratory safety and environmental compliance. The presence of the azide (B81097) functional group necessitates specific handling precautions to mitigate risks of toxicity and explosion.

Hazard Identification and Core Safety Principles
  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

The primary danger associated with azide compounds is the potential for the formation of highly toxic and explosive substances.

Critical Safety Warnings:

  • Avoid Acidic Conditions: Do not mix azide-containing waste with acidic waste.[2] This combination can generate hydrazoic acid, which is highly toxic and explosive.[2]

  • Avoid Contact with Metals: Do not use metal containers or spatulas when handling azide waste. Azides can react with metals such as lead, copper, silver, and zinc to form shock-sensitive and explosive metal azides.[2]

  • No Drain Disposal: Never dispose of azide-containing solutions down the drain.[2][3]

Proper Disposal Procedures: A Step-by-Step Guide

All waste containing this compound must be treated as hazardous waste and disposed of through your institution's certified hazardous waste management program.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste, including contaminated personal protective equipment (gloves, lab coats), weigh paper, and pipette tips, in a designated, clearly labeled hazardous waste container.[2]

    • The container should be made of compatible materials (e.g., polyethylene) and have a secure lid.

  • Liquid Waste:

    • Collect all liquid waste containing the azide compound in a separate, sealed, and clearly labeled hazardous waste container.[2]

    • Ensure the container is not made of metal.[2]

    • Keep the pH of the waste solution neutral or slightly basic to prevent the formation of hydrazoic acid.

2. Labeling of Waste Containers:

Proper labeling is crucial for safe handling and disposal by your institution's environmental health and safety (EHS) office. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., Toxic, Reactive)

  • The accumulation start date

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, particularly acids.

  • Follow your institution's guidelines for the storage of hazardous waste.

4. Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • For unused or expired pure compounds, consult with your EHS office for specific disposal instructions.[2] Chemical deactivation of the azide group may be an option but should only be performed by trained personnel following a validated standard operating procedure.[2]

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Guide to Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal SolidWaste Solid Waste (Gloves, Tips, etc.) SolidContainer Labeled Solid Hazardous Waste Container (Non-Metal) SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions) LiquidContainer Labeled Liquid Hazardous Waste Container (Non-Metal, Not Acidic) LiquidWaste->LiquidContainer NoDrain No Drain Disposal! LiquidWaste->NoDrain StorageArea Designated Secure Storage Area SolidContainer->StorageArea NoMetal No Metal Containers! SolidContainer->NoMetal LiquidContainer->StorageArea NoAcid No Acidic Waste! LiquidContainer->NoAcid EHS Contact Institutional EHS for Pickup StorageArea->EHS

Caption: A workflow for the safe segregation and disposal of azide-containing waste.

References

Personal protective equipment for handling N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-(Azido-PEG3)-NH-PEG3-acid (CAS No. 2183440-72-2). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standard.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.
Hand GlovesChemical-resistant nitrile gloves. Double gloving is recommended.
Body Laboratory CoatFlame-resistant Nomex® or equivalent, fully buttoned with tight-fitting cuffs.
ApronChemical-resistant apron to be worn over the lab coat.
Respiratory RespiratorRequired if working outside of a certified chemical fume hood or if aerosolization is likely.
Footwear Closed-toe ShoesSubstantial leather or chemical-resistant material covering the entire foot.

Hazard Identification and Safe Handling

While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, the presence of the azide (B81097) functional group necessitates stringent safety protocols due to the potential for explosive decomposition and toxicity.

Key Hazards:

  • Explosive Potential: Organic azides can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition.

  • Toxicity: Azide compounds are highly toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

Standard Operating Procedure for Handling:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and handling equipment (e.g., non-metal spatulas).

    • Have an appropriate spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood.

    • Use only non-metallic spatulas and tools to avoid the formation of shock-sensitive metal azides.

    • Avoid heating the compound unless explicitly required by a validated protocol, and even then, with extreme caution and appropriate shielding.

    • Keep the quantity of the compound at the workbench to a minimum.

  • Storage:

    • Store this compound in a cool, dry, and dark location, away from incompatible materials such as acids, oxidizing agents, and metals. The recommended storage temperature is -20°C.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems and to ensure environmental safety.

Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container lined with a polyethylene (B3416737) bag.

  • Liquid Waste: All aqueous and organic solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container. Do not pour azide-containing solutions down the drain.

Decontamination:

  • Work surfaces and non-disposable equipment should be decontaminated using a suitable method, such as treatment with a freshly prepared 10% sodium nitrite (B80452) solution followed by 20% sodium hydroxide (B78521) solution to destroy the azide, before final cleaning. All decontamination rinsates must be collected as hazardous waste.

Emergency Procedures

Emergency SituationProcedure
Spill 1. Evacuate the immediate area. 2. Alert colleagues and the laboratory supervisor. 3. If the spill is large or outside a fume hood, evacuate the lab and contact emergency personnel. 4. For small spills within a fume hood, use an azide-specific spill kit, wearing appropriate PPE. Absorb the spill with a non-reactive absorbent material and collect it in the designated hazardous waste container.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under the safety shower. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do not induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_materials Gather Materials & Spill Kit handle_weigh Weigh Compound in Hood (Non-Metal Spatula) prep_materials->handle_weigh handle_reaction Perform Experiment in Hood handle_weigh->handle_reaction disp_solid Segregate Solid Waste (Labeled Container) handle_reaction->disp_solid disp_liquid Segregate Liquid Waste (Labeled Container) handle_reaction->disp_liquid disp_decon Decontaminate Surfaces & Equipment handle_reaction->disp_decon emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure Exposure Response handle_reaction->emergency_exposure disp_collect_decon Collect Decontamination Waste disp_decon->disp_collect_decon

Caption: Safe handling workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Azido-PEG3)-NH-PEG3-acid
Reactant of Route 2
Reactant of Route 2
N-(Azido-PEG3)-NH-PEG3-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.